2-aminopyridin-3-ol Hydrochloride
Description
Properties
IUPAC Name |
2-aminopyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGIMMIWMCWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376460 | |
| Record name | 2-aminopyridin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65407-94-5 | |
| Record name | 2-aminopyridin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Aminopyridin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminopyridin-3-ol hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate and versatile building block in medicinal chemistry.[1] This document summarizes essential quantitative data, details relevant experimental protocols, and presents logical workflows to facilitate its application in research and development.
Core Physicochemical Properties
This compound (CAS RN: 65407-94-5) is the salt form of 2-aminopyridin-3-ol.[1] The hydrochloride form often enhances solubility and stability, making it suitable for various applications in chemical synthesis. The 3-hydroxy-2-aminopyridine structure is a valuable scaffold in medicinal chemistry, with analogous compounds showing significant biological activity.[1]
The following table summarizes the key physicochemical properties for both this compound and its corresponding free base, 2-aminopyridin-3-ol. This allows for easy comparison and selection of the appropriate form for specific experimental needs.
| Property | This compound | 2-Aminopyridin-3-ol (Free Base) |
| CAS Registry Number | 65407-94-5 | 16867-03-1[2][3] |
| Molecular Formula | C₅H₇ClN₂O[1] | C₅H₆N₂O[2][4] |
| Molecular Weight | 146.57 g/mol [1] | 110.11 g/mol [2][3] |
| Appearance | - | Grey-beige to brown crystalline powder[4] |
| Melting Point | Not explicitly available | 166-176 °C[4][5] |
| Boiling Point | Not applicable | ~298 °C (with decomposition)[4] |
| Solubility | Soluble in water[1] | Slightly soluble in water (49.63 g/L at 20°C); Soluble in Ethanol, Methanol[4] |
| pKa | Not explicitly available | 5.15 (Predicted) |
Visualization of Chemical Relationships and Workflows
Visual diagrams are crucial for understanding the relationships between chemical forms and the logical flow of experimental characterization.
References
- 1. This compound|CAS 65407-94-5 [benchchem.com]
- 2. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16867-03-1|2-Amino-3-hydroxypyridine|BLD Pharm [bldpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Amino-3-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 2-aminopyridin-3-ol Hydrochloride
CAS Number: 65407-94-5
This technical guide provides a comprehensive overview of 2-aminopyridin-3-ol hydrochloride, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and its role as a key building block in the creation of novel therapeutic agents.
Chemical and Physical Properties
This compound, also known as 2-amino-3-hydroxypyridine hydrochloride, is a stable salt of the parent compound 2-aminopyridin-3-ol.[1] Its chemical structure combines a pyridine ring with an amino and a hydroxyl group, making it a valuable scaffold in medicinal chemistry.[1]
| Property | Value | Reference |
| CAS Number | 65407-94-5 | [1][2] |
| Molecular Formula | C₅H₇ClN₂O | [1][2] |
| Molecular Weight | 146.57 g/mol | [1][2] |
| Appearance | Beige to grey to brown powder or crystalline powder | [3][4] |
| Melting Point | 168-172 °C | [5] |
| Solubility | Slightly soluble in water | [3] |
| InChI Key | JDBGIMMIWMCWEB-UHFFFAOYSA-N | [1] |
| SMILES | Nc1ncccc1O.Cl |
Spectroscopic Data
The structural elucidation of 2-aminopyridin-3-ol and its hydrochloride salt is confirmed through various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR (CD₃OD) | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H) | [6] |
| FT-IR | The IR spectrum shows characteristic peaks for N-H, O-H, C-N, and C-O stretching and bending vibrations. | [2][7] |
| Mass Spectrometry (EI) | Molecular ion peak (for the free base) at m/z 110. | [8][9] |
Experimental Protocols
Synthesis of 2-aminopyridin-3-ol
A common method for the synthesis of 2-aminopyridin-3-ol involves the reduction of 2-hydroxy-3-nitropyridine.
Protocol:
-
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).
-
Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.
-
Maintain a hydrogen atmosphere using a balloon and stir the mixture overnight at room temperature.
-
Filter the mixture through celite and wash the celite pad with methanol.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the resulting solid by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[6]
Formation of this compound
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
Protocol:
-
Dissolve 2-aminopyridin-3-ol in a suitable solvent (e.g., methanol, ethanol).
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Applications in Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, and this compound serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules.[10] Its bifunctional nature allows for various chemical modifications to explore structure-activity relationships (SAR).
Derivatives of 2-aminopyridin-3-ol have shown potential as:
-
Enzyme Inhibitors: The scaffold is used to develop inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS), cyclin-dependent kinases (CDKs), and histone deacetylases (HDACs).[1][11][12]
-
Anticancer Agents: By targeting enzymes like CDKs and HDACs, which are crucial in cell cycle regulation and gene expression, derivatives have demonstrated antiproliferative activity against cancer cell lines.[12]
-
Anti-inflammatory Agents: The compound is a key intermediate in the synthesis of molecules with anti-inflammatory properties.[1]
-
Antiviral and Neuroprotective Compounds: Research has explored derivatives for their potential in treating viral infections and neurodegenerative diseases.[13]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the role of this compound in synthetic chemistry and drug discovery.
Caption: Synthetic workflow from this compound to a therapeutic agent.
Caption: General mechanism of action for 2-aminopyridin-3-ol derivatives as enzyme inhibitors.
References
- 1. This compound|CAS 65407-94-5 [benchchem.com]
- 2. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Amino-3-hydroxypyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-氨基-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-3-hydroxypyridine(16867-03-1) IR Spectrum [m.chemicalbook.com]
- 8. 2-Amino-3-hydroxypyridine(16867-03-1) MS [m.chemicalbook.com]
- 9. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
A Technical Guide to the Molecular Structure of 2-aminopyridin-3-ol hydrochloride
Abstract: This document provides a comprehensive technical overview of 2-aminopyridin-3-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a versatile building block for the synthesis of various bioactive molecules.[1][2] This guide details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines key experimental protocols for its synthesis and characterization and touches upon the biological relevance of the 2-aminopyridin-3-ol scaffold. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation and procedural clarity.
Molecular Structure and Identification
This compound is an aromatic heterocyclic compound. The core structure consists of a pyridine ring substituted with an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 3. The molecule is supplied as a hydrochloride salt, which improves its stability and solubility in aqueous media. The protonation typically occurs at the pyridine ring nitrogen, the most basic site.
Caption: Molecular structure of this compound.
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 2-aminopyridin-3-ol;hydrochloride | [1] |
| CAS Number | 65407-94-5 | [1][3] |
| Parent CAS | 16867-03-1 (2-Amino-3-hydroxypyridine) | [2][3][4][5] |
| Molecular Formula | C₅H₇ClN₂O | [1] |
| Molecular Weight | 146.57 g/mol | [1] |
| Synonyms | 2-Amino-3-hydroxypyridine hydrochloride | [1] |
| InChI Key (Parent) | BMTSZVZQNMNPCT-UHFFFAOYSA-N | [5] |
| SMILES (Parent) | C1=CC(=C(N=C1)N)O | [5] |
Physicochemical and Spectroscopic Data
The physicochemical properties and spectroscopic data are crucial for the identification, handling, and application of the compound. The following tables consolidate available quantitative data. Note that some data refers to the parent compound, 2-amino-3-hydroxypyridine, as specified.
Table 2.1: Physicochemical Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | Grey-beige to brown powder | For parent compound | [6] |
| Melting Point | 169–180 °C | For hydrochloride salt | [1] |
| 172-174 °C | For purified parent compound | [7] | |
| Boiling Point | ~298 °C | Decomposition, for parent compound | [6] |
| Flash Point | 203.5 °C | For parent compound | [6] |
| Vapor Pressure | 0.007 Pa at 20°C | For parent compound | [6] |
| pH | 7.52 | 5% Aqueous solution of parent compound |[6] |
Table 2.2: Spectroscopic Data
| Technique | Data | Notes | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H) | In CD₃OD, for parent compound | [8] |
| Mass Spec (GC-MS) | m/z Top Peak: 110 | For parent compound | [5] |
| IR Spectroscopy | ν (cm⁻¹): 3442, 3300 (NH₂ stretch); 1617 (NH₂ scissoring) | General data for 2-aminopyridine, illustrative |[9] |
Experimental Protocols
Synthesis Protocol: Reduction of 3-Nitro-2-pyridinol
A common and effective method for synthesizing the parent compound, 2-amino-3-hydroxypyridine, is through the catalytic hydrogenation of 3-Nitro-2-pyridinol.[8] The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 3-Nitro-2-pyridinol (1 equivalent) in methanol, add 10% Palladium on Carbon (Pd/C) catalyst (typically 20% by weight of the starting material).[8]
-
Hydrogenation: Flush the reaction vessel with an inert gas, such as argon. Subsequently, bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature overnight.[8]
-
Catalyst Removal: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.[8]
-
Isolation of Free Base: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude solid product.[8]
-
Purification: Purify the crude 2-amino-3-hydroxypyridine by silica gel column chromatography using a suitable eluent system, such as 5% methanol in dichloromethane.[8]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Analytical and Characterization Protocols
Confirming the identity and purity of the synthesized this compound is critical. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for the characterization of synthesized compounds.
Methodology Details:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, ensuring they match the expected structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by dissolving a small amount in a suitable mobile phase and injecting it into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV). A single major peak indicates high purity.
-
Mass Spectrometry (MS): Introduce the sample into a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion. This confirms the molecular weight of the parent cation (C₅H₇N₂O⁺).
-
Elemental Analysis: Determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine. The experimental values should align with the theoretical percentages calculated from the molecular formula C₅H₇ClN₂O.
Biological Context and Potential Applications
The 3-hydroxy-2-aminopyridine structure is a valuable scaffold in medicinal chemistry.[1] While direct biological pathway data for this compound is limited, analogous compounds have demonstrated significant activity. For instance, scaffolds based on 6-aminopyridin-3-ol have been shown to possess potent antiangiogenic effects by targeting the PI3K/NOX signaling pathway, which is relevant in cancer research.[1]
References
- 1. This compound|CAS 65407-94-5 [benchchem.com]
- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 3. 16867-03-1|2-Amino-3-hydroxypyridine|BLD Pharm [bldpharm.com]
- 4. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]
- 5. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 8. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. tsijournals.com [tsijournals.com]
The Biological Versatility of the 2-Aminopyridin-3-ol Scaffold: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The compound 2-aminopyridin-3-ol, often utilized as its hydrochloride salt for enhanced stability and solubility, represents a privileged scaffold in medicinal chemistry. While direct and extensive biological data for the parent molecule remains focused on its role as a synthetic intermediate, a growing body of research highlights the diverse and potent activities of its derivatives. This technical guide consolidates the current understanding of the biological landscape of the 2-aminopyridin-3-ol core, focusing on the activities of its derivatives as kinase inhibitors, anti-inflammatory, analgesic, and antimicrobial agents. The information presented herein is intended to serve as a foundational resource for the further exploration and development of novel therapeutics based on this versatile chemical framework.
Kinase Inhibition: A Prominent Activity of 2-Aminopyridine Derivatives
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Derivatives of 2-aminopyridin-3-ol have been investigated as inhibitors of several important kinase targets implicated in oncology and other diseases.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Aberrant GSK-3β activity is linked to a range of pathologies, including neurodegenerative diseases, bipolar disorder, and cancer.[1] The 2-aminopyridine scaffold has been incorporated into potent GSK-3β inhibitors.
Quantitative Data for Representative 2-Aminopyridine-Based GSK-3β Inhibitors
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| N-(pyridin-2-yl)cyclopropanecarboxamide | Compound 36 | GSK-3β | 70 | [2] |
| Imidazopyridine | Compound 2 | GSK-3β | 4 | [3] |
| Imidazopyridine | Compound 4 | GSK-3β | 9 | [3] |
Other Kinase Targets
Derivatives of 2-aminopyridine have demonstrated inhibitory activity against a spectrum of other kinases, underscoring the broad applicability of this scaffold in cancer therapy.
Quantitative Data for 2-Aminopyridine Derivatives Against Various Kinases
| Compound Class | Representative Compound | Target(s) | IC50 (nM) | Reference |
| Spiro derivative | C01 | CD74-ROS1G2032R | 42.3 | [4] |
| 2-Aminopyridine-based | 8e | CDK9 | 88.4 | [5] |
| 2-Aminopyrimidine-based | 9e | FLT3 | 30.4 | [5] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 7 | MPS1 | 180 | [6] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 7 | Aurora A | 310 | [6] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 7 | Aurora B | 140 | [6] |
Signaling Pathway Modulation by Kinase Inhibitor Derivatives
The inhibition of kinases such as GSK-3β and ALK by 2-aminopyridine derivatives can have significant downstream effects on cellular signaling pathways that control cell survival, proliferation, and inflammation.
Anti-inflammatory and Analgesic Properties
The 2-aminopyridine scaffold is present in molecules exhibiting anti-inflammatory and analgesic effects. While direct studies on 2-aminopyridin-3-ol are limited, research on related structures, such as 2-amino-3-cyanopyridines and 3-hydroxy pyridine-4-ones, provides valuable insights into the potential of this chemical class.[7][8][9]
Quantitative Data for Analgesic Activity of a 3-Hydroxy Pyridine-4-one Derivative
| Test Model | Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| Acetic Acid-Induced Writhing | Compound A | 10 | 79% | [9] |
| Acetic Acid-Induced Writhing | Compound C | 200 | 80% | [9] |
| Acetic Acid-Induced Writhing | Compound D | 200 | 90% | [9] |
| Acetic Acid-Induced Writhing | Indomethacin (Reference) | 10 | 82% | [9] |
Antimicrobial Activity
Derivatives of 2-aminopyridine are being explored for their potential to combat microbial resistance. Specifically, 2-amino-3-cyanopyridine derivatives have shown activity against various bacterial strains.[7]
Quantitative Data for Antibacterial Activity of a 2-Amino-3-cyanopyridine Derivative
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| S. aureus | 2c | 39 | [7][10] |
| B. subtilis | 2c | 39 | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used to evaluate the biological activities of 2-aminopyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical luminescence-based assay to determine the IC50 of a compound against a target kinase.
-
Reagents and Materials : Kinase enzyme, substrate, ATP, kinase buffer, test compound, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure : a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol. e. Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This in vivo model is used to screen for peripheral analgesic activity.[9]
-
Animals : Male albino mice.
-
Procedure : a. Divide animals into groups: vehicle control, reference drug (e.g., Indomethacin), and test compound groups. b. Administer the test compound or reference drug intraperitoneally or orally. c. After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing. d. Immediately after the injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period.
-
Data Analysis : Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
-
Materials : Mueller-Hinton broth, bacterial inoculum, test compound, 96-well microtiter plates.
-
Procedure : a. Prepare a twofold serial dilution of the test compound in the microtiter plate wells containing Mueller-Hinton broth. b. Add a standardized bacterial inoculum to each well. c. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The 2-aminopyridin-3-ol hydrochloride core is a valuable starting point for the development of a wide array of biologically active compounds. The derivatives of this scaffold have demonstrated significant potential as inhibitors of various kinases, as well as possessing anti-inflammatory, analgesic, and antimicrobial properties. The data and protocols summarized in this guide serve to underscore the therapeutic promise of this chemical class.
Future research should aim to expand the biological characterization of the parent 2-aminopyridin-3-ol molecule to better understand its intrinsic activity. Furthermore, the exploration of novel derivatives, guided by structure-activity relationship studies and computational modeling, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The continued investigation of this versatile scaffold is poised to yield novel candidates for the treatment of a multitude of human diseases.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Solubility of 2-aminopyridin-3-ol Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-aminopyridin-3-ol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring substituted with both an amino and a hydroxyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to improve the compound's stability and aqueous solubility. However, a thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents an expected solubility profile based on the compound's physicochemical properties and data from analogous structures. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual representation of the experimental workflow.
Physicochemical Properties
The solubility of this compound is governed by its molecular structure. The presence of the polar amino and hydroxyl groups, along with the ionic nature of the hydrochloride salt, suggests a high degree of polarity. This polarity dictates its interaction with various organic solvents. The protonated pyridine nitrogen in the hydrochloride salt significantly increases its polarity compared to the free base, 2-amino-3-hydroxypyridine.
Quantitative and Qualitative Solubility Data
Table 1: Qualitative and Expected Solubility of 2-aminopyridin-3-ol and its Hydrochloride Salt
| Solvent | Solvent Type | 2-aminopyridin-3-ol (Free Base) Solubility | This compound Expected Solubility |
| Methanol | Polar Protic | Soluble | Highly Soluble |
| Ethanol | Polar Protic | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Likely Soluble |
| Acetonitrile | Polar Aprotic | Data not available | Slightly Soluble to Insoluble |
| Acetone | Polar Aprotic | Insoluble | Insoluble |
| Dichloromethane (DCM) | Non-polar | Insoluble | Insoluble |
| Diethyl Ether | Non-polar | Insoluble | Insoluble |
| Toluene | Non-polar | Insoluble | Insoluble |
| Hexane | Non-polar | Insoluble | Insoluble |
Expected Solubility Profile of this compound:
-
High Solubility in Polar Protic Solvents: Due to its ionic nature and the presence of hydrogen bond donors and acceptors, this compound is expected to be highly soluble in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the cation and the chloride anion.
-
Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as DMSO and DMF are also anticipated to be effective solvents. Their high polarity can stabilize the ionic components of the salt.
-
Low to Insoluble in Non-polar Solvents: In non-polar solvents like toluene, hexane, and diethyl ether, the solubility is expected to be very low to negligible. These solvents cannot effectively solvate the charged species, making the dissolution process energetically unfavorable.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
High-purity organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Accurately add a known volume of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of the organic solvent to bring its concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided expected solubility profile, based on chemical principles, offers valuable guidance for solvent selection in various research and development applications. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to determine precise solubility data tailored to their specific needs. This information is critical for optimizing synthetic pathways, developing robust purification methods, and formulating effective drug delivery systems.
Tautomeric Landscape of 2-Aminopyridin-3-ol Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminopyridin-3-ol, a key heterocyclic scaffold in medicinal chemistry, exhibits complex tautomeric behavior, which is further modulated by protonation. This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-aminopyridin-3-ol hydrochloride. Due to the limited direct experimental data on the hydrochloride salt, this document synthesizes information from computational studies on related 2-aminopyridine derivatives, spectroscopic data of pyridine salts, and crystallographic principles of similar organic salts. It outlines detailed hypothetical experimental protocols for the definitive characterization of its tautomeric landscape and presents potential signaling pathways and experimental workflows through Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the development of pharmaceuticals incorporating the 2-aminopyridin-3-ol moiety.
Introduction
2-Aminopyridine derivatives are of significant interest in drug discovery and development due to their versatile biological activities. The presence of amino and hydroxyl substituents on the pyridine ring introduces the possibility of tautomerism, a phenomenon that can profoundly influence the physicochemical properties, receptor binding affinity, and metabolic stability of a drug molecule. The hydrochloride salt of 2-aminopyridin-3-ol is of particular interest as salt formation is a common strategy to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Understanding the predominant tautomeric forms of this salt is therefore crucial for rational drug design and development.
Protonation of the 2-aminopyridin-3-ol scaffold can occur at several basic sites, primarily the pyridine ring nitrogen and the exocyclic amino group. The site of protonation will, in turn, influence the tautomeric equilibrium between the possible keto-enol and amine-imine forms. This guide will explore the potential tautomers and provide a framework for their experimental and computational investigation.
Potential Tautomeric Forms of this compound
The tautomerism of this compound is complex. The primary equilibrium is anticipated to be between the pyridinium-enol form and various pyridone-iminium forms. The positive charge introduced by protonation will significantly influence the electron distribution within the heterocyclic ring and its substituents, thereby affecting the relative stability of the tautomers.
Four principal tautomeric forms of the protonated species are postulated:
-
Tautomer I (2-Amino-3-hydroxypyridinium): The pyridinium form where the ring nitrogen is protonated, and the substituents remain as amino and hydroxyl groups.
-
Tautomer II (2-Imino-3-oxo-2,3-dihydropyridinium): A keto-imine form where the hydroxyl group has tautomerized to a carbonyl and the amino group to an imine, with the positive charge delocalized.
-
Tautomer III (2-Amino-1,2-dihydro-3H-pyridin-3-one hydrochloride): A keto-amine form where the hydroxyl has tautomerized to a carbonyl, and the proton is on the exocyclic amino group.
-
Tautomer IV (1H-2-Iminium-3-ol-pyridine): An iminium-enol form where the exocyclic amino group is protonated, and the hydroxyl group remains.
The relative populations of these tautomers in the solid state and in solution will be dependent on factors such as the solvent polarity, temperature, and pH.
An In-depth Technical Guide to 2-aminopyridin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-aminopyridin-3-ol hydrochloride is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a pyridine ring substituted with both an amino and a hydroxyl group, make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is the salt form of 2-aminopyridin-3-ol. The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.
| Property | Value | Reference |
| CAS Number | 65407-94-5 | [1] |
| Molecular Formula | C₅H₇ClN₂O | [1] |
| Molecular Weight | 146.57 g/mol | [1] |
| Appearance | Grey-beige to brown powder or crystalline powder | [2][3] |
| Melting Point | 168-172 °C (for the free base) | [4] |
| Solubility | Slightly soluble in water, DMSO, and Methanol | [3][4] |
| pKa | 5.15 ± 0.10 (Predicted for the free base) | [4] |
Spectroscopic Data
The structural elucidation of 2-aminopyridin-3-ol and its hydrochloride salt is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-aminopyridin-3-ol in CD₃OD shows characteristic signals for the aromatic protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 6.96 | d | 1H | [5] |
| 6.90 | dd | 1H | [5] |
| 6.77 | d | 1H | [5] |
Note: The spectrum of the hydrochloride salt would be expected to show shifts in the proton signals due to the protonation of the pyridine nitrogen.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule. While a specific spectrum for this compound was not found, data for the parent 2-aminopyridine is available and serves as a reference.
Infrared (IR) Spectroscopy
The IR spectrum of 2-aminopyridin-3-ol reveals characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3442, 3300 | NH₂ stretching | |
| 1628, 1617 | NH₂ scissoring |
Note: The spectrum of the hydrochloride salt will show changes in the fingerprint region and potentially a broad absorption corresponding to the N-H⁺ stretch.
Mass Spectrometry
The mass spectrum of 2-aminopyridin-3-ol shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation | Reference |
| 110 | [M]⁺ (Molecular ion of the free base) | [6] |
| 82 | Fragment ion | [6] |
| 55 | Fragment ion | [6] |
Synthesis of 2-aminopyridin-3-ol and its Hydrochloride Salt
Several synthetic routes to 2-aminopyridin-3-ol have been reported, with two common methods detailed below.
Synthesis Workflow
References
- 1. This compound|CAS 65407-94-5 [benchchem.com]
- 2. 153571000 [thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminopyridin-3-ol Hydrochloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-aminopyridin-3-ol hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its history, synthesis, physicochemical properties, and biological significance, with a focus on its role as a key structural motif in the development of novel therapeutics.
Discovery and History
While a singular, definitive publication marking the initial discovery of 2-aminopyridin-3-ol is not readily apparent in historical literature, its synthesis and derivatives have been explored in various contexts over the years. Early methods for the preparation of aminopyridines, in general, were established through reactions like the Chichibabin reaction, which involves the amination of pyridine. However, for substituted aminopyridines such as 2-aminopyridin-3-ol, more specific synthetic strategies have been developed.
Patents from the latter half of the 20th century describe various processes for the production of 2-amino-3-hydroxypyridines, indicating their growing importance as chemical intermediates. For instance, a multi-stage process starting from furfural has been documented. Another significant approach involves the reaction of furan-2-carboxylic acid derivatives with ammonia in the presence of an acid catalyst. A widely utilized laboratory-scale synthesis involves the catalytic hydrogenation of 3-nitro-2-pyridinol. The development of these varied synthetic routes underscores the compound's value and the ongoing efforts to produce it efficiently.
The hydrochloride salt of 2-aminopyridin-3-ol is often preferred in research and development due to its increased stability and solubility in aqueous media, facilitating its use in biological assays and as a starting material in solution-phase reactions.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of 2-Aminopyridin-3-ol and its Hydrochloride Salt
| Property | 2-Aminopyridin-3-ol | This compound |
| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O |
| Molecular Weight | 110.11 g/mol | 146.57 g/mol |
| Appearance | Off-white to brown crystalline powder | White to off-white crystalline solid |
| Melting Point | 172-174 °C | Not readily available |
| CAS Number | 16867-03-1 | 65407-94-5 |
Table 2: Spectroscopic Data for 2-Aminopyridin-3-ol
| Spectroscopy | Data |
| ¹H NMR (CD₃OD) | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H)[1] |
| ¹³C NMR | Data not readily available in cited literature. |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, O-H, C=C, and C-N bonds are expected. |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 111.05 |
Note: Spectroscopic data for the hydrochloride salt will show shifts in peak positions due to protonation, particularly for the pyridine nitrogen and the amino group.
Synthesis and Experimental Protocols
Several synthetic routes to 2-aminopyridin-3-ol have been reported. Below are detailed protocols for two common methods, followed by a procedure for its conversion to the hydrochloride salt.
Synthesis of 2-Aminopyridin-3-ol via Catalytic Hydrogenation
This method involves the reduction of a nitro group to an amine using a palladium catalyst and hydrogen gas.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml) in a suitable reaction vessel, add 10% Palladium on carbon (Pd/C) (1 g).[1]
-
Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature overnight.[1]
-
Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.[1]
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to afford pure 2-aminopyridin-3-ol.[1] A reported yield for this process is 89%.[1]
Synthesis of 2-Aminopyridin-3-ol from Furfural
This industrial method provides a route from a readily available starting material.
Experimental Protocol:
-
Ring-opening of Furfural: Add water (e.g., 370g) and furfural (e.g., 19g) to a reaction vessel equipped for cooling and gas introduction. Cool the mixture to 0 °C with stirring and introduce chlorine gas to initiate the ring-opening reaction.[2]
-
Formation of Sulfonate Intermediate: React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.[2]
-
Hydrolysis: Hydrolyze the sulfonate intermediate under alkaline conditions to yield brown 2-amino-3-hydroxypyridine.[2] This process has a reported yield of over 75%.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dimethylformamide followed by methanol, to yield a white solid with a purity of up to 99.9%.[2]
Preparation of this compound
The free base can be converted to its hydrochloride salt for improved handling and solubility.
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-aminopyridin-3-ol in a suitable anhydrous solvent, such as methanol or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) or bubble anhydrous hydrogen chloride gas through the solution. The reaction is typically exothermic, so cooling may be necessary.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain this compound.
Biological Significance and Signaling Pathways
The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key interactions with biological targets. Derivatives of 2-aminopyridin-3-ol have shown significant biological activity, most notably as inhibitors of neuronal nitric oxide synthase (nNOS).
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
nNOS is an enzyme responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule in the nervous system.[3] Overproduction of NO by nNOS is implicated in various neurological disorders, making nNOS a key therapeutic target.[4] The enzyme catalyzes the conversion of L-arginine to L-citrulline and NO.[5][6][7]
2-Aminopyridine-based compounds have been designed to selectively inhibit nNOS. The 2-aminopyridine moiety can form critical hydrogen bonds within the active site of the enzyme, contributing to their inhibitory potency.
Below is a diagram illustrating the nNOS signaling pathway and the point of inhibition by 2-aminopyridine derivatives.
Caption: nNOS signaling pathway and inhibition.
Experimental and Logical Workflows
The development and study of this compound and its derivatives typically follow a structured workflow, from synthesis to biological evaluation.
General Synthesis and Characterization Workflow
The following diagram outlines the typical steps involved in the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
Conclusion
This compound is a valuable building block in medicinal chemistry, with a rich history of synthetic development. Its utility as a scaffold for potent and selective enzyme inhibitors, particularly for nNOS, highlights its importance in the pursuit of novel therapeutics for neurological disorders. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this versatile compound.
References
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reviveactive.com [reviveactive.com]
- 6. apolo.unab.edu.co [apolo.unab.edu.co]
- 7. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Potential Research Areas for 2-Aminopyridin-3-ol Hydrochloride
Abstract: this compound is a heterocyclic aromatic compound that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including the presence of both amino and hydroxyl groups on a pyridine ring, make it an attractive starting point for the synthesis of diverse molecular libraries.[3] Research into derivatives of the 2-aminopyridine core has revealed significant biological activities, including potent enzyme inhibition and modulation of ion channels.[1][4] This technical guide outlines key potential research areas for this compound, presenting a scientific rationale, actionable research proposals, relevant quantitative data from analogous compounds, and detailed experimental protocols to facilitate further investigation.
Physicochemical Properties
This compound is a water-soluble salt, enhancing its utility in various experimental settings. Its core structure is a key building block for creating more complex molecules.[1][5]
| Property | Value | Reference |
| IUPAC Name | 2-aminopyridin-3-ol;hydrochloride | [1] |
| CAS Number | 65407-94-5 | [1] |
| Molecular Formula | C₅H₇ClN₂O | [1] |
| Molecular Weight | 146.57 g/mol | [1] |
| Melting Point | 167-170°C | [] |
| Appearance | Grey-beige to brown powder | [5] |
| Solubility | Soluble in water | [1] |
Potential Research Areas
Neuroprotective Agents via Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Scientific Rationale: Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurodegenerative diseases and neuronal damage from stroke.[4][7] Consequently, selective inhibition of nNOS over its other isoforms (eNOS and iNOS) is a promising therapeutic strategy.[7] The 2-aminopyridine scaffold has been successfully utilized to develop highly potent and selective nNOS inhibitors, demonstrating its potential for treating neurological disorders.[1][4]
Proposed Research:
-
Synthesis of Novel Derivatives: Create a focused library of 2-aminopyridin-3-ol derivatives by modifying substituents on the pyridine ring and the amino group to enhance nNOS affinity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically explore how structural modifications impact inhibitory potency (Kᵢ) and isoform selectivity to develop a robust SAR model.
-
Blood-Brain Barrier (BBB) Permeability: Optimize lead compounds for BBB penetration by modifying physicochemical properties like lipophilicity and hydrogen bonding capacity.[4][7] In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed for initial screening.[4]
Quantitative Data for 2-Aminopyridine-Based nNOS Inhibitors:
The following table summarizes inhibitory constants (Kᵢ) and selectivity data for previously reported nNOS inhibitors built upon the 2-aminopyridine scaffold. This highlights the scaffold's proven potential.
| Compound ID (Reference) | hnNOS Kᵢ (nM) | Selectivity (hnNOS vs heNOS) | Selectivity (hnNOS vs hiNOS) |
| Compound 12[4] | 48 | 126-fold | 70-fold |
| Lead Compound 9[4] | - | 956-fold | - |
| Compound with Pyridine Linker (7)[4] | 13 | 1831-fold | - |
| Ether Analogue 2[7] | Low nM | ~2000-fold | ~600-fold |
Note: Data is for derivatives, not the parent this compound. hnNOS = human neuronal NOS; heNOS = human endothelial NOS; hiNOS = human inducible NOS.
Experimental Protocol: nNOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, to determine nNOS activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH₄.
-
Enzyme Solution: Recombinant human nNOS in assay buffer.
-
Substrate Solution: L-Arginine in assay buffer.
-
Cofactor Mix: NADPH, FAD, FMN, and calmodulin in assay buffer.
-
Test Compound: 2-aminopyridin-3-ol derivative dissolved in DMSO, then diluted in assay buffer.
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix 1:1 before use.
-
-
Assay Procedure:
-
Add 20 µL of test compound dilution or vehicle control (for 0% and 100% activity) to a 96-well plate.
-
Add 20 µL of Enzyme Solution to all wells.
-
Add 20 µL of Substrate Solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of Cofactor Mix.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1M HCl.
-
Add 100 µL of freshly mixed Griess Reagent to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Measure absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Workflow for nNOS Inhibitor Discovery
Cardiovascular Agents via Potassium Channel Modulation
Scientific Rationale: Aminopyridines are well-known modulators of voltage-gated potassium (K⁺) channels.[8] These channels are critical for regulating cellular membrane potential and excitability.[9] In vascular smooth muscle, for example, opening K⁺ channels leads to hyperpolarization and vasodilation, making them targets for antihypertensive drugs.[9] Conversely, blocking specific K⁺ channels can have applications in treating cardiac arrhythmias. The 2-aminopyridin-3-ol scaffold offers a unique electronic and structural profile for developing novel and selective K⁺ channel modulators.
Proposed Research:
-
Broad-Spectrum Channel Screening: Profile this compound and its derivatives against a panel of therapeutically relevant potassium channels (e.g., KCNQ (Kv7) family, KATP, hERG) using automated electrophysiology platforms.
-
Mechanism of Action Studies: For active compounds, determine whether they act as channel openers or blockers. Investigate voltage-dependency and the specific channel subunits involved.
-
Therapeutic Potential Evaluation: Assess the effects of lead compounds in functional assays, such as ex vivo contractility studies on isolated arteries or electrophysiological studies on cardiomyocytes.
Quantitative Data for Aminopyridine-based K⁺ Channel Modulators:
While specific data for 2-aminopyridin-3-ol is limited, 4-aminopyridine (a structural isomer) is a known pan-Kv channel inhibitor that paradoxically enhances Kv7.4 currents, demonstrating the complex modulatory potential of this class.
| Compound | Channel Target | Effect | Concentration | Reference |
| 4-Aminopyridine | hKv7.4 | Current Enhancement | 1-5 mM | [10] |
| Flupirtine | Kv7.2 - Kv7.5 | Agonist (Opener) | - | [11] |
| Retigabine | Kv7 | Agonist (Opener) | - | [12] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents in a cell expressing the target channel.
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human potassium channel of interest (e.g., KCNQ2/3).
-
Pipette and Solution Preparation:
-
Internal Solution (mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit channel currents (e.g., step from -80 mV to +40 mV for 500 ms).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the change in current amplitude at a specific voltage.
-
For openers, measure the leftward shift in the voltage-dependence of activation. For blockers, calculate the percentage of current inhibition.
-
Construct concentration-response curves to determine EC₅₀ (for openers) or IC₅₀ (for blockers).
-
Signaling Pathway: K⁺ Channel Regulation of Vascular Tone
Anticancer Therapeutics
Scientific Rationale: The 2-aminopyridine scaffold is a proven pharmacophore in oncology. Derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), two classes of enzymes crucial for cancer cell proliferation and survival.[13] Furthermore, analogs of the related 6-aminopyridin-3-ol have demonstrated antiangiogenic effects by targeting the PI3K/NOX signaling pathway, suggesting that the aminopyridinol core could be leveraged to develop agents that disrupt tumor blood supply.[1]
Proposed Research:
-
Antiproliferative Screening: Test a library of 2-aminopyridin-3-ol derivatives against a panel of cancer cell lines from various origins (e.g., hematological, solid tumors).
-
Target Deconvolution: For active compounds, identify the molecular target(s). This could involve kinome-wide screening, HDAC activity assays, or Western blotting to probe key signaling pathways like PI3K/Akt.
-
Antiangiogenic Evaluation: Assess the ability of compounds to inhibit endothelial cell proliferation, migration, and tube formation in vitro.
-
In Vivo Xenograft Models: Evaluate the antitumor efficacy of optimized lead compounds in animal models to confirm their therapeutic potential.[13]
Quantitative Data for 2-Aminopyridine-Based Anticancer Agents:
The following IC₅₀ values are for novel dual CDK9/HDAC and FLT3/HDAC inhibitors, demonstrating the scaffold's utility in designing multi-targeted agents.
| Compound ID (Reference) | Target(s) | IC₅₀ (nM) | Cell Line (Antiproliferative) |
| Compound 8e[13] | CDK9 / HDAC1 | 88.4 / 168.9 | MV-4-11 (Leukemia) |
| Compound 9e[13] | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | MV-4-11 (Leukemia) |
Experimental Protocol: Endothelial Tube Formation Assay
This assay models the final step of angiogenesis, where endothelial cells form capillary-like structures.
-
Reagent and Plate Preparation:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and allow it to polymerize at 37°C for 30-60 minutes.
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media (e.g., EGM-2).
-
-
Assay Procedure:
-
Harvest HUVECs and resuspend them in basal medium containing the test compound or vehicle control.
-
Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.
-
Incubate at 37°C, 5% CO₂ for 4-12 hours.
-
-
Imaging and Analysis:
-
Visualize the formation of tube-like networks using a microscope.
-
Capture images of each well.
-
Quantify the extent of tube formation using image analysis software by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Calculate the percent inhibition of tube formation relative to the vehicle control.
-
Signaling Pathway for Antiangiogenic Activity
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 7. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Potassium channel openers. A new possible therapeutic principle in several diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Aminopyridin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for 2-aminopyridin-3-ol hydrochloride, a versatile heterocyclic compound with applications in synthetic chemistry and potential as a modulator of biological systems.
Chemical Synthesis and Purification
This compound can be synthesized through various routes, with common methods involving the reduction of a nitro precursor followed by salt formation.
Synthesis of 2-Aminopyridin-3-ol from 2-Hydroxy-3-nitropyridine
A common and effective method for the synthesis of 2-aminopyridin-3-ol is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (1 equivalent) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. A typical ratio is 1g of catalyst for every 5g of the starting material.
-
Hydrogenation: Seal the vessel and flush with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the suspension at room temperature (25°C) for approximately 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminopyridin-3-ol can be purified by silica gel column chromatography.
Hydrochloride Salt Formation
The synthesized 2-aminopyridin-3-ol can be converted to its hydrochloride salt for improved stability and solubility in aqueous media.
Protocol:
-
Dissolution: Dissolve the purified 2-aminopyridin-3-ol in a suitable anhydrous solvent such as methanol.
-
Acidification: Add a stoichiometric amount of concentrated hydrochloric acid (HCl) dropwise to the solution while stirring.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization process can be enhanced by cooling the mixture.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification of 2-Aminopyridine Derivatives
For applications requiring high purity, such as in biological assays, cation-exchange chromatography can be an effective purification method to remove unreacted 2-aminopyridine.
Protocol:
-
Column Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex 50X8) and equilibrate it with the appropriate buffer (e.g., 20 mM ammonium acetate, pH 8.5).
-
Sample Loading: Dissolve the crude sample containing the 2-aminopyridine derivative in the equilibration buffer and load it onto the column.
-
Elution: Elute the column with the equilibration buffer. The pyridylaminated derivatives will elute while the unreacted 2-aminopyridine is retained by the resin.
-
Analysis: The purified fractions can be directly analyzed by high-performance liquid chromatography (HPLC).
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Parameter | Expected Result |
| 1H NMR | Chemical Shift (δ) | Peaks corresponding to the aromatic protons and the amine and hydroxyl protons. |
| 13C NMR | Chemical Shift (δ) | Peaks corresponding to the carbon atoms of the pyridine ring. |
| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | Characteristic absorption bands for N-H, O-H, C=C, and C-N functional groups. |
| Mass Spectrometry (MS) | m/z | A molecular ion peak corresponding to the mass of the protonated molecule. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | A single major peak indicating the purity of the compound. |
Biological Applications: Enzyme Inhibition Assays
The 2-aminopyridine scaffold is a known pharmacophore in many enzyme inhibitors. Below are protocols for assessing the inhibitory activity of this compound against two important classes of enzymes: neuronal nitric oxide synthase (nNOS) and protein kinases.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Background: Neuronal nitric oxide synthase is a key enzyme in the central nervous system, and its over-activity is implicated in various neurological disorders. The 2-aminopyridine moiety is a core structural feature of many reported nNOS inhibitors.
Protocol: In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Trapping Assay)
This assay measures the enzymatic activity of purified nNOS by monitoring the conversion of oxyhemoglobin to methemoglobin, which is caused by the NO produced.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Reaction Mixture: Prepare a mixture containing assay buffer, L-arginine (substrate), NADPH (cofactor), Calmodulin (for nNOS activation), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).
-
Oxyhemoglobin solution.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Add the oxyhemoglobin solution.
-
Initiate the reaction by adding the purified recombinant human nNOS enzyme.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 401 nm) over time using a plate reader. This change in absorbance corresponds to the conversion of oxyhemoglobin to methemoglobin.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data for 2-Aminopyridine Derivatives as nNOS Inhibitors
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | n/e Selectivity | n/i Selectivity |
| Compound A (Aminopyridine derivative) | 7 | 18662 | 5642 | 2667 | 806 |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | 48 | - | - | 388 | 135 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Data compiled from illustrative sources for representative compounds.[1]
Kinase Inhibition Assay
Background: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The 2-aminopyridine scaffold is present in several approved kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Kinase assay buffer.
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP.
-
Test Compound: Prepare a serial dilution of this compound in DMSO.
-
Luminescence-based ATP detection kit.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the diluted test compound, vehicle control (DMSO), and a known positive control inhibitor.
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period to stabilize the signal.
-
-
Data Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Quantitative Data for 2-Aminopyridine Derivatives as Kinase Inhibitors
Specific kinase inhibition data for this compound is not currently available. The following table provides an example of data for a 2-aminopyridine derivative to illustrate the potential of this class of compounds.
| Compound | Target Kinase | IC50 (nM) |
| 2-aminopyridine derivative C01 | ROS1G2032R | 42.3 |
| This compound | Data not available | Data not available |
Data for a representative compound from a study on ROS1/ALK dual inhibitors.[2]
Visualizations
Signaling Pathway Diagram
Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for 2-Aminopyridin-3-ol Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-aminopyridin-3-ol hydrochloride as a versatile scaffold in medicinal chemistry. Detailed protocols for the synthesis of bioactive derivatives and their biological evaluation are included to facilitate research and drug development efforts in oncology, infectious diseases, and neurology.
Introduction
This compound is a valuable heterocyclic building block in drug discovery due to its inherent structural features that allow for diverse chemical modifications. The 2-aminopyridine moiety is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions with various biological targets, mimicking the adenine core of ATP. This characteristic makes it an excellent starting point for the development of kinase inhibitors. Furthermore, the phenolic hydroxyl group and the amino group provide reactive handles for a variety of chemical transformations, enabling the synthesis of large and diverse compound libraries for structure-activity relationship (SAR) studies.
Derivatives of 2-aminopyridin-3-ol have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in cancer, antibacterial activity against clinically relevant pathogens, and potential as anticonvulsant and antiangiogenic agents.
Applications in Medicinal Chemistry
The 2-aminopyridin-3-ol scaffold has been successfully employed in the development of a range of therapeutic agents.
Kinase Inhibitors
The 2-aminopyridine core is a privileged scaffold for the design of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the hinge region of the kinase active site. The hydroxyl group at the 3-position can be utilized as a synthetic handle to introduce various substituents that can occupy the hydrophobic pocket or the solvent-exposed region of the ATP-binding site, thereby enhancing potency and selectivity.
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Anaplastic Lymphoma Kinase (ALK) and ROS1 are key drivers in certain types of non-small cell lung cancer. 2-Aminopyridine derivatives have been developed as potent dual ALK/ROS1 inhibitors, demonstrating efficacy against wild-type and drug-resistant mutant forms of these kinases.[1][2][3][4]
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibition of CDKs and HDACs is a promising strategy to overcome drug resistance in cancer. Novel 2-aminopyridine-based compounds have been identified as potent dual CDK9/HDAC1 inhibitors.[5]
-
Mitotic Kinases: Monopolar Spindle 1 (MPS1) and Aurora kinases are critical for cell division and are attractive targets for cancer therapy. 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one, a derivative of the 2-aminopyridin-3-ol scaffold, has been identified as an inhibitor of MPS1 and Aurora kinases.[6]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in autoimmune diseases and cancers. 2-Aminopyridine derivatives have been developed as selective JAK2 inhibitors.
Antibacterial Agents
The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. 2-Aminopyridine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit both isocitrate lyase (ICL) and malate synthase (MS), key enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, which is essential for its survival under certain conditions.
Other Therapeutic Areas
-
Anticonvulsants: Derivatives of 2-aminopyridine have been reported to possess anticonvulsant properties.
-
Antiangiogenic Agents: The 2-aminopyridin-3-ol scaffold has been explored for its potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Some analogs have been shown to inhibit serotonin-induced angiogenesis by targeting the PI3K/NOX signaling pathway.
Data Presentation
The following tables summarize the biological activity of representative 2-aminopyridin-3-ol derivatives.
Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell Line | Cellular Activity (IC50, nM) | Reference |
| C01 | ROS1 (G2032R mutant) | - | CD74-ROS1G2032R | 42.3 | [1][3] |
| ALK (G1202R mutant) | - | - | Potent Inhibition | [1][3] | |
| 8e | CDK9 | 88.4 | MV-4-11 | - | [5] |
| HDAC1 | 168.9 | MV-4-11 | Induces Apoptosis | [5] | |
| 9e | FLT3 | 30.4 | MV-4-11 | Potent Apoptosis Induction | [5] |
| HDAC1 | 52.4 | - | - | [5] | |
| HDAC3 | 14.7 | - | - | [5] | |
| 18d | ALK (wild-type) | 19 | Karpas-299 | ~40 | [4] |
| ROS1 | 2.3 | - | - | [4] | |
| ALK (L1196M mutant) | 45 | - | - | [4] | |
| ALK (G1202R mutant) | 22 | - | - | [4] | |
| Compound 1 | EGFR (wild-type) | 93 | MCF-7 | 3980 | [7] |
| EGFR (T790M mutant) | 174 | - | - | [7] | |
| Compound 2 | MPS1 | 94,700 | - | - | [6] |
| Aurora A | 7,500 | - | - | [6] | |
| Aurora B | 3,200 | - | - | [6] | |
| Compound 3 | MPS1 | 80,800 | - | - | [6] |
| Aurora B | 159,700 | - | - | [6] |
Table 2: Antibacterial Activity of 2-Aminopyridine Derivatives
| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Compound 21b | Staphylococcus aureus | Similar to Linezolid | [8] |
| Enterococcus faecalis | Similar to Linezolid | [8] | |
| Streptococcus pneumoniae | Similar to Linezolid | [8] | |
| Compound 21d | Staphylococcus aureus | Similar to Linezolid | [8] |
| Enterococcus faecalis | Similar to Linezolid | [8] | |
| Streptococcus pneumoniae | Similar to Linezolid | [8] | |
| Compound 21f | Staphylococcus aureus | Similar to Linezolid | [8] |
| Enterococcus faecalis | Similar to Linezolid | [8] | |
| Streptococcus pneumoniae | Similar to Linezolid | [8] |
Experimental Protocols
General Synthesis of 2-Aminopyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the derivatization of a 2-amino-5-bromopyridine core, which can be synthesized from this compound through functional group manipulation.
Materials:
-
2-amino-5-bromopyridine
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-aryl/heteroarylpyridine derivative.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.[9]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[10]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, linezolid)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the microtiter plate.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only). Also, include wells with the positive control antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and development of bioactive compounds from this compound.
Signaling Pathway
Caption: Proposed mechanism of antiangiogenic activity of 2-aminopyridin-3-ol derivatives via inhibition of the PI3K/NOX signaling pathway.[11][12]
References
- 1. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual potent ALK and ROS1 inhibitors combating drug-resistant mutants: Synthesis and biological evaluation of aminopyridine-containing diarylaminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Link between PI3K/AKT/PTEN Pathway and NOX Proteinin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Phosphoinositide 3-Kinase in Regulation of NOX-Derived Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminopyridin-3-ol Hydrochloride: A Versatile Building Block for the Synthesis of Bioactive Heterocycles
Introduction
2-Aminopyridin-3-ol hydrochloride is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique arrangement of amino, hydroxyl, and pyridine nitrogen functionalities allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. These scaffolds are prevalent in numerous biologically active compounds, including enzyme inhibitors and modulators of various signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused heterocyclic systems with potential therapeutic applications.
Application Note 1: Synthesis of Fused Oxazolo[4,5-b]pyridines as Potential Enzyme Inhibitors
Fused oxazolo[4,5-b]pyridine cores are present in a variety of compounds with interesting biological activities. The inherent reactivity of this compound provides a straightforward route to this privileged scaffold. The ortho-disposed amino and hydroxyl groups can readily undergo cyclization with appropriate reagents, such as cyanogen bromide, to form the oxazole ring. This reaction is typically high-yielding and proceeds under mild conditions. The resulting 2-amino-oxazolo[4,5-b]pyridine derivatives can serve as key intermediates for further functionalization in drug discovery programs targeting enzymes like nitric oxide synthase (NOS) and carbonic anhydrase.
Experimental Protocol: Synthesis of 2-Amino-oxazolo[4,5-b]pyridine
This protocol is adapted from the synthesis of a structurally related aminooxazole-containing pyridinol.
Materials:
-
This compound
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in deionized water, add cyanogen bromide (1.1 eq).
-
The resulting mixture is heated to reflux for 15-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated solid product is collected by filtration.
-
The aqueous filtrate is extracted three times with chloroform.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The residue is combined with the previously collected solid and purified by recrystallization or column chromatography to afford the pure 2-amino-oxazolo[4,5-b]pyridine.
Quantitative Data
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Melting Point (°C) |
| 2-Amino-oxazolo[4,5-b]pyridine | This compound | Cyanogen bromide | Water | 15-30 min | ~99% | To be determined |
Note: The yield is based on a closely related synthesis and may vary.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-amino-oxazolo[4,5-b]pyridine.
Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidines via Condensation Reactions
The 2-aminopyridine moiety is a classic precursor for the synthesis of fused pyridopyrimidines, a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The reaction of 2-aminopyridin-3-ol with β-dicarbonyl compounds, such as ethyl acetoacetate, or with α,β-unsaturated nitriles, like ethyl 2-cyano-3-ethoxyacrylate, provides access to functionalized pyridopyrimidines. The initial condensation and subsequent cyclization can often be performed in a one-pot fashion, providing an efficient route to these valuable scaffolds.
Experimental Protocol: General Procedure for the Synthesis of 7-Hydroxy-4-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine
This is a general protocol for the condensation of 2-aminopyridines with β-ketoesters.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Oil bath
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) is prepared.
-
Polyphosphoric acid is added to the mixture with stirring.
-
The reaction mixture is heated to 120-140 °C for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and then poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyridopyrimidine derivative.
Quantitative Data
| Product | Starting Material | Reagent | Catalyst | Temperature (°C) | Yield |
| 7-Hydroxy-4-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine | This compound | Ethyl acetoacetate | PPA | 120-140 | 60-80% (expected) |
Note: The yield is an estimation based on similar reported reactions.
Synthetic Workflow
Caption: General workflow for the synthesis of fused pyridopyrimidines.
Biological Context: Targeting Enzyme-Driven Signaling Pathways
Many of the heterocyclic compounds synthesized from this compound derive their biological activity from the inhibition of specific enzymes, thereby modulating critical signaling pathways. For instance, derivatives of 2-aminopyridine are known inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of the signaling molecule nitric oxide (NO).
Nitric Oxide Synthase (NOS) Signaling Pathway
Inhibition of neuronal NOS (nNOS) is a therapeutic strategy for various neurological disorders. The overproduction of NO by nNOS can lead to excitotoxicity and neuronal damage. The 2-aminopyridine scaffold can be elaborated to create potent and selective nNOS inhibitors.
Caption: Simplified nitric oxide synthase (NOS) signaling pathway and the point of inhibition.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The application notes provided herein demonstrate its utility in constructing fused oxazolo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. The ability of the resulting molecules to inhibit key enzymes such as nitric oxide synthase highlights the potential of this starting material in the development of novel therapeutics. Further exploration of the reactivity of this compound is warranted to expand the accessible chemical space for drug discovery.
References
Application Notes and Protocols: 2-Aminopyridin-3-ol Hydrochloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-aminopyridin-3-ol hydrochloride as a versatile building block for the preparation of various biologically active heterocyclic compounds, primarily focusing on pyridopyrimidines and oxazolopyridines. This document includes detailed experimental protocols, quantitative biological activity data, and visual representations of reaction pathways and mechanisms of action.
Introduction
This compound is a readily accessible bifunctional reagent containing amino and hydroxyl groups on a pyridine scaffold. This unique arrangement makes it an ideal precursor for the synthesis of a wide range of fused heterocyclic systems through various cyclization reactions. The resulting compounds, particularly pyridopyrimidines and oxazolopyridines, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.
Synthesis of Heterocyclic Scaffolds
This compound serves as a key starting material for the construction of several important heterocyclic cores.
Pyridopyrimidine Derivatives
Pyridopyrimidines are a class of bicyclic heterocycles that are isosteric with purines and have demonstrated a broad spectrum of biological activities. The synthesis of pyridopyrimidines from 2-aminopyridin-3-ol often involves condensation reactions with various carbonyl compounds or their equivalents.
A general workflow for the synthesis of pyridopyrimidine derivatives from this compound is depicted below.
Caption: General workflow for pyridopyrimidine synthesis.
Oxazolopyridine Derivatives
Oxazolopyridines are another important class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of oxazolo[4,5-b]pyridines from 2-aminopyridin-3-ol typically involves a cyclocondensation reaction with a carboxylic acid or its derivative.
Below is a diagram illustrating the synthesis of oxazolopyridine derivatives.
Caption: Synthesis of oxazolopyridine derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of representative heterocyclic compounds using this compound.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a multicomponent reaction for the synthesis of a substituted pyrido[2,3-d]pyrimidine.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add the active methylene compound (1.2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of a 2-Aryloxazolo[4,5-b]pyridine
This protocol outlines the synthesis of a 2-aryloxazolo[4,5-b]pyridine via cyclocondensation.
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Condensing agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent)
Procedure:
-
A mixture of this compound (1 mmol) and the aromatic carboxylic acid (1.1 mmol) is added to polyphosphoric acid (10 g).
-
The reaction mixture is heated to 180-200 °C for 3-4 hours with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure 2-aryloxazolo[4,5-b]pyridine.
-
Confirm the structure of the product by spectroscopic analysis.
Biological Activity Data
Heterocyclic compounds synthesized from this compound have shown promising biological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Several pyridopyrimidine and oxazolopyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data is summarized in the table below.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 7-(4-chlorophenyl)-5-(p-tolyl)-2-(substituted) | HepG-2 (Liver) | 0.3 - 5.9 | [1] |
| PC-3 (Prostate) | 6.6 - 8.2 | [1] | ||
| HCT-116 (Colon) | 5.9 - 12.8 | [1] | ||
| Oxazolo[4,5-d]pyrimidine | 5-phenyl-7-piperazin-1-yl-2-p-tolyl | Leukemia (CCRF-CEM) | >100 | |
| Colon (HCT-116) | 0.59 | |||
| Breast (HS 578T) | 2.0 | |||
| Oxazolo[5,4-d]pyrimidine | N-[4-({2-[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | HCT116 (Colon) | <0.1 |
Antimicrobial Activity
The antimicrobial potential of these heterocyclic compounds has also been investigated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented below.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine | 2c (cyclohexylamine derivative) | S. aureus | 39 | |
| B. subtilis | 39 | |||
| E. faecalis | 78 | |||
| Oxazolo[5,4-b]pyridine | N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | P. aeruginosa | 125 - 500 | |
| E. coli | 125 - 500 |
Mechanism of Action: Kinase Inhibition
Several pyridopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A significant number of these compounds target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are pivotal in tumor growth, proliferation, and angiogenesis.
The diagram below illustrates the inhibition of the EGFR/VEGFR signaling cascade by pyridopyrimidine derivatives.
Caption: Inhibition of EGFR/VEGFR signaling by pyridopyrimidines.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The resulting pyridopyrimidine and oxazolopyridine scaffolds are of significant interest in drug discovery, demonstrating potent anticancer and antimicrobial activities. The provided protocols and biological data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel therapeutic agents based on these privileged heterocyclic systems. Further investigation into the structure-activity relationships and optimization of these compounds holds great promise for the development of next-generation therapeutics.
References
Applications of 2-Aminopyridin-3-ol Hydrochloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2-aminopyridin-3-ol hydrochloride and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with these compounds, focusing on their roles as potent enzyme inhibitors in oncology and neuroscience.
The 2-aminopyridine moiety is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The addition of a hydroxyl group at the 3-position enhances its potential for hydrogen bonding and other molecular interactions, making 2-aminopyridin-3-ol a valuable starting material for the synthesis of diverse bioactive molecules.[1] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antibacterial effects.[2]
Key Applications and Mechanisms of Action
Derivatives of 2-aminopyridin-3-ol have emerged as potent inhibitors of several key enzymes implicated in disease pathogenesis. Two of the most promising areas of application are as inhibitors of Ubiquitin-Specific Protease 7 (USP7) for cancer therapy and Neuronal Nitric Oxide Synthase (nNOS) for the treatment of neurological disorders.
As USP7 Inhibitors in Oncology
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in cancer by stabilizing oncoproteins and destabilizing tumor suppressors.[3] One of its key substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By inhibiting USP7, 2-aminopyridine derivatives can induce the degradation of MDM2, leading to the stabilization and activation of p53.[2][4] This, in turn, triggers the expression of downstream targets like p21, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]
A series of novel 2-aminopyridine derivatives have been designed and synthesized as USP7 inhibitors, demonstrating significant inhibitory activity and antiproliferative effects in cancer cell lines.[4][5]
As nNOS Inhibitors in Neuroscience
Neuronal Nitric Oxide Synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in the nervous system. While NO is an important signaling molecule, its overproduction by nNOS is implicated in various neurodegenerative diseases and neuronal damage.[6][7] Selective inhibition of nNOS over other NOS isoforms (eNOS and iNOS) is a key challenge in developing therapeutics with minimal side effects.[7]
Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of human nNOS.[7] The 2-aminopyridine scaffold is crucial for anchoring the inhibitor to the active site of the enzyme.[7]
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various 2-aminopyridine derivatives against their target enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| USP7 Inhibitors | |||
| Compound 7 | USP7 | 7.6 ± 0.1 | [4][8] |
| Compound 14 | USP7 | 17.0 ± 0.2 | [4][8] |
| Compound 21 | USP7 | 11.6 ± 0.5 | [4][8] |
| Carbonic Anhydrase Inhibitors | |||
| Compound 5b | hCA I | 34 | [9] |
| Compound 5d | hCA I | 33 | [9] |
| Compound 5d | hCA II | 56 | [9] |
| Compound 7b | hCA II | Kᵢ: 2.56 | [10] |
| Compound 7d | hCA I | Kᵢ: 2.84 | [10] |
| Compound ID | Target Enzyme | Kᵢ (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| nNOS Inhibitors | |||||
| Compound 14j | human nNOS | 13 | 1761-fold | - | [5] |
| Compound 20 | human nNOS | 48 | 388-fold | 135-fold | [7] |
| Compound 19c | rat nNOS | 24 | 1040-fold | 153-fold | [11] |
| Compound 19c | human nNOS | 55 | - | - | [11] |
Experimental Protocols
General Synthesis of 2-Aminopyridine Derivatives
The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions or substitution reactions on the pyridine ring. A general, catalyst-free method for preparing 2-aminopyridines involves the reaction of a pyridinium salt with an amine.[12]
Protocol for the Synthesis of 2-Aminopyridine Derivatives (General Method): [12]
-
Preparation of the Pyridinium Salt: Dissolve 2-mercaptopyridine in DMF and add 1,2-dibromoethane. Stir the reaction mixture for 72 hours at room temperature. Collect the precipitate by filtration to obtain the 2,3-dihydrothiazolo[3,2-a]pyridinium bromide salt.
-
Amination Reaction: To a solution of the pyridinium salt in DMSO, add the desired primary or secondary amine.
-
Heat the reaction mixture to 50 °C and stir for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and 0.5M aqueous NaOH.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
USP7 Inhibition Assay
The inhibitory activity of compounds against USP7 can be determined using a fluorogenic substrate.[11]
Protocol for USP7 Enzymatic Inhibition Assay: [11]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.
-
Prepare stock solutions of recombinant human USP7 enzyme, the test compound (e.g., a 2-aminopyridine derivative), and a fluorogenic substrate such as ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
-
-
Assay Procedure:
-
Add a defined amount of USP7 enzyme to the wells of a 384-well microplate.
-
Add serial dilutions of the test compound to the wells. Include a DMSO control.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate.
-
Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
nNOS Inhibition Assay
The activity of nNOS is typically measured by quantifying the production of nitric oxide, which is detected as its stable metabolites, nitrite and nitrate, using the Griess assay.[6]
Protocol for nNOS Activity Assay: [6]
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Enzymatic Reaction:
-
Incubate the sample with L-arginine (the substrate for nNOS) and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
For inhibitor studies, pre-incubate the sample with varying concentrations of the 2-aminopyridine derivative before adding the substrate.
-
-
Nitrate to Nitrite Conversion: Add nitrate reductase and NADPH to the reaction mixture to convert any nitrate to nitrite. Incubate at room temperature.
-
Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubate at room temperature, protected from light, to allow for the development of a magenta color.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the nNOS activity. For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
References
- 1. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 2. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for N-acylation of 2-aminopyridin-3-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process involves the introduction of an acyl group onto a nitrogen atom, which can significantly alter the physicochemical properties of a molecule, such as its solubility, stability, bioavailability, and biological activity.[1] 2-aminopyridin-3-ol is a valuable scaffold in the synthesis of various pharmaceutical compounds. Its N-acylated derivatives are of significant interest for the development of new therapeutic agents.
This document provides a detailed protocol for the N-acylation of 2-aminopyridin-3-ol hydrochloride. The presence of both an amino and a hydroxyl group on the pyridine ring presents a chemoselectivity challenge. However, the amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acylation over O-acylation.[2] The starting material is a hydrochloride salt, necessitating the use of a base to both neutralize the salt and the hydrogen chloride byproduct generated during the acylation reaction when using an acyl chloride.[3]
Principle of the Reaction
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out by treating the 2-aminopyridin-3-ol, generated in situ by the neutralization of its hydrochloride salt, with an acylating agent such as an acyl chloride or an acid anhydride. A non-nucleophilic base is essential to deprotonate the amine and to scavenge the acidic byproduct.[3]
Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous DCM.
-
Basification: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add triethylamine (2.2 eq.) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the deprotonation of the amine.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture using a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-acylated product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-acylated 2-aminopyridin-3-ol.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of aminopyridine derivatives, providing a basis for experimental design.
| Starting Material | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | - | < 60 | 1 | 95 |
| Amine | (4-Methylphenoxy)acetyl chloride | DCM | Triethylamine | 0 to RT | 2-12 | - |
| p-Aminophenol | Acetic Anhydride | Water | - | 80-120 | - | High |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
References
Application Notes and Protocols for the Chromatographic Separation of 2-Aminopyridin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridin-3-ol hydrochloride is a pyridine derivative of interest in pharmaceutical and chemical research. As with many active pharmaceutical ingredients (APIs) and intermediates, the development of robust and reliable analytical methods for its separation and quantification is crucial for purity assessment, quality control, and various research applications. This document provides detailed application notes and protocols for the chromatographic separation of this compound, focusing on High-Performance Liquid Chromatography (HPLC).
Chromatographic Separation Principles
The separation of 2-aminopyridin-3-ol, a polar and hydrophilic compound, can be effectively achieved using reversed-phase (RP) or mixed-mode chromatography. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of 2-aminopyridin-3-ol is influenced by the hydrophobicity of the stationary phase and the composition and pH of the mobile phase. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape and retention for basic compounds like aminopyridines. For mass spectrometry (MS) compatibility, volatile acids like formic acid are preferred.
Application Data
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of 2-amino-3-hydroxypyridine (the free base of the hydrochloride salt) is reversed-phase HPLC. The conditions outlined below are suitable for the analysis of the hydrochloride salt, as it will dissociate in the aqueous mobile phase.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Mixed-Mode HPLC (for related aminopyridines) |
| Stationary Phase | Newcrom R1 (special reverse-phase with low silanol activity) | Coresep 100 (core-shell mixed-mode) |
| Column Dimensions | - | 3.0 x 100 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid.[1][2] For MS compatibility, replace phosphoric acid with formic acid.[1][2] | 30% Acetonitrile with 50 mM Ammonium Formate (AmFm), pH 3.[3] |
| Flow Rate | - | - |
| Detection | UV | UV at 250 nm.[3] |
| Injection Volume | - | 2 µL |
| Sample Concentration | - | 0.3 mg/mL |
| Suitability | Purity assessment, impurity isolation (preparative scale), and pharmacokinetic studies.[1][2] This method is scalable.[1][2] Smaller 3 µm particle columns are available for faster UPLC applications.[1][2] | Separation of acidic, basic, neutral, and zwitterionic compounds without ion-pairing reagents.[3] Compatible with UV, ELSD, CAD, RI, and MS detection.[3] |
Note: Specific quantitative data such as retention time, resolution, and peak asymmetry are highly dependent on the specific instrument, column batch, and precise experimental conditions. The information above provides a strong starting point for method development.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound
This protocol is based on the analysis of 2-amino-3-hydroxypyridine and is applicable to its hydrochloride salt.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade) for sample preparation
2. Instrument and Column:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
3. Preparation of Mobile Phase:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid (for MS compatibility) or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid or phosphoric acid.
-
Filter and degas the mobile phases before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or a suitable solvent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution with the mobile phase to the desired concentration.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard using the same diluent.
5. Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18
-
Mobile Phase: A suitable gradient or isocratic elution using Mobile Phase A and Mobile Phase B. A good starting point is an isocratic elution with a ratio determined by initial scouting runs (e.g., 80:20 A:B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (a common wavelength for aminopyridines is around 250-270 nm).
-
Injection Volume: 5-10 µL
6. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
After each run, an appropriate column wash may be necessary.
7. Data Analysis:
-
Identify the peak corresponding to 2-aminopyridin-3-ol in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity or concentration of the analyte using the peak area.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Factors influencing the chromatographic separation of 2-aminopyridin-3-ol.
References
safe handling and storage procedures for 2-aminopyridin-3-ol hydrochloride
Application Notes and Protocols for 2-Aminopyridin-3-ol Hydrochloride
Introduction
These application notes provide detailed procedures and protocols for the safe handling and storage of this compound (CAS No. for parent compound: 16867-03-1). This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment. The parent compound, 2-aminopyridin-3-ol, is classified as toxic or harmful if swallowed and can cause significant skin and eye irritation.[1][2][3][4]
Hazard Identification and Quantitative Data
This compound is a chemical that requires careful handling due to its toxicological profile. It is known to be an irritant to the skin, eyes, and respiratory system.[1][5] Ingestion and skin contact are primary routes of exposure.[6] The compound is also considered toxic to aquatic life with long-lasting effects.[1][7]
Table 1: Physical, Chemical, and Toxicological Properties
| Property | Value | Source(s) |
| Chemical Name | 2-Aminopyridin-3-ol (Parent Compound) | [1][5] |
| CAS Number | 16867-03-1 (Parent Compound) | [4][5] |
| Molecular Formula | C5H6N2O | [1] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | Grey-beige-brown powder | [1] |
| Water Solubility | 49.63 g/L at 20 °C | [5] |
| Vapor Pressure | 0.007 Pa at 20 °C | [1][5] |
| Boiling Point | Decomposes around 298 °C | [1] |
| Flash Point | 203.5 °C | [1] |
| Acute Oral Toxicity (LD50) | >50-200 mg/kg (Mouse); 262.09 mg/kg (Rat, Predicted) | [1] |
| GHS Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [1][3][5] |
Experimental and Handling Protocols
Required Engineering Controls
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is mandatory when weighing, transferring, or preparing solutions.
-
Static Discharge: Take precautionary measures against static discharge, as fine dust can accumulate and potentially lead to a dust explosion.[1][5] Use grounding and bonding for containers and receiving equipment.[5]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE must be worn at all times when handling this compound.[4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with approved standards.[4][5]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4][5] Regularly inspect gloves for degradation or punctures before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[4][8] When handling larger quantities, consider flame-retardant antistatic protective clothing.[8]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a particulate filter respirator (EN 143).[5]
Safe Handling Protocol
-
General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5][9] Wash hands thoroughly after handling and before entering eating areas.[1][5]
-
Avoiding Exposure: Avoid contact with skin and eyes.[1][9] Do not breathe dust or aerosols.[1][5]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.[10] Use a spatula and weigh the material in a fume hood.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
Storage Protocol
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly closed container.[1][9] Ensure containers are clearly labeled.[9]
-
Location: Store in a cool, dry, and well-ventilated place.[1][2][9] The substance should be stored locked up or in an area accessible only to qualified personnel.[8][9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]
-
Conditions to Avoid: Protect from moisture, heat, and sources of ignition like open flames or sparks.[1][8]
Emergency and Spill Response Protocols
First Aid Measures
-
General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[4][5]
-
If Inhaled: Move the person to fresh air.[4][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[7][8] Rinse the affected skin area with plenty of water and soap.[4][7]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with fresh, clean water for at least 15 minutes, holding the eyelids apart.[4][5] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.[8]
-
If Swallowed: Rinse the mouth with water (only if the person is conscious).[5] Do not induce vomiting. Call a poison center or doctor immediately.[2][4]
Spill Cleanup Protocol
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[5]
-
Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[8]
-
Containment: Prevent the spill from entering drains, sewers, or water courses.[5][8]
-
Cleanup: For solid spills, carefully take up the material mechanically (e.g., with a high-efficiency vacuum cleaner) without creating dust.[1][5] Place the collected material into a suitable, labeled container for disposal.[1][5]
-
Decontamination: After the material has been collected, clean the spill area thoroughly.
Waste Disposal
Dispose of contents and containers in accordance with local, regional, and national regulations.[9] The material should be disposed of at an approved waste disposal plant.[8] Do not allow the product to reach the sewage system or ground water.[7]
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling of 2-aminopyridin-3-ol HCl.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. epa.gov [epa.gov]
- 7. chemdmart.com [chemdmart.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-aminopyridin-3-ol hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyridin-3-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-aminopyridin-3-ol?
A1: Common starting materials for the synthesis of 2-aminopyridin-3-ol include furfural, 2-hydroxy-3-nitropyridine, and 2-amino-3,5-dihalogenopyridines.[1][2][3] The choice of starting material often depends on factors such as cost, availability, and the desired scale of the reaction.
Q2: How can the purity of the final 2-aminopyridin-3-ol product be improved?
A2: Purification can be achieved through recrystallization. A common procedure involves dissolving the crude brown 2-aminopyridin-3-ol in dimethylformamide (DMF), followed by hot filtration. The filtrate is then cooled to a low temperature (e.g., -5°C) to induce crystallization of a white solid. This solid can be further purified by refluxing in methanol, followed by cooling and filtration to yield a dry, white product.[1][4]
Q3: What are some of the key safety precautions to consider during the synthesis?
A3: Several synthetic routes involve hazardous reagents and conditions. For instance, the synthesis from furfural may use chlorine or bromine gas, which are highly toxic and corrosive.[1] Reactions involving hydrogenation, such as the reduction of 2-hydroxy-3-nitropyridine with Pd/C, require the handling of flammable hydrogen gas.[2] It is crucial to conduct these reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
Q4: Can you provide a general overview of the synthesis of this compound from 2-aminopyridin-3-ol?
A4: To prepare the hydrochloride salt, 2-aminopyridin-3-ol can be dissolved in a suitable solvent, such as ethyl acetate. A solution of hydrogen chloride in an appropriate solvent (e.g., ethyl acetate or isopropanol) is then added dropwise while cooling the mixture. The resulting precipitate of this compound can then be collected by filtration and dried.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the ring-opening of furfural. | Ensure the controlled introduction of chlorine gas (e.g., 2.5 to 3 g/10 min) to promote the reaction while avoiding side reactions.[1] |
| Inefficient hydrolysis of the intermediate sulfonate. | When hydrolyzing the 2-amino-3-hydroxypyridine sulfonate, ensure the pH is adjusted to 8-9 with a base and allow sufficient time for stirring (e.g., 1 hour) after cooling.[1] | |
| Loss of product during purification. | During recrystallization from DMF, cool the filtrate rapidly to -5°C or below to maximize the precipitation of the purified product.[1][4] | |
| Product Discoloration (Brown or Yellow) | Presence of impurities from the starting materials or side reactions. | Follow the recommended purification protocol involving dissolution in DMF, hot filtration, and recrystallization. A subsequent wash and reflux with methanol can further decolorize the product.[1][4] |
| Oxidation of the final product. | Store the final product under an inert atmosphere and protect it from light and heat to prevent degradation and discoloration. | |
| Formation of Dichloro Byproducts | Excessive chlorination of the pyridine ring. | In syntheses involving chlorination, carefully control the stoichiometry of the chlorinating agent and the reaction temperature to minimize over-halogenation.[3][5] |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | After the reaction is complete, adjust the pH of the solution to precipitate the product. If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary.[5] |
| Incomplete precipitation of the hydrochloride salt. | Ensure the addition of a sufficient amount of hydrogen chloride solution to fully convert the free base to the hydrochloride salt. Cooling the mixture can also aid in precipitation.[5] |
Experimental Protocols
Synthesis of 2-Aminopyridin-3-ol from Furfural
This protocol is based on a patented method and aims for a high yield of the target compound.[1][4]
Step 1: Ring-Opening of Furfural
-
In a suitable reaction vessel, add 350g of water and 20g of furfural.
-
Stir the mixture and cool it to 0°C.
-
Begin introducing chlorine gas at a controlled rate to initiate the ring-opening reaction.
Step 2: Reaction with Ammonium Sulfamate
-
Transfer the mixed liquid from the ring-opening reaction to a second reaction vessel.
-
Cool the mixture to 0°C and add liquid alkali dropwise to adjust the pH to 1.5-2, while maintaining the temperature between 0-10°C.
-
React the resulting mixture with an ammonium sulfamate solution to obtain 2-amino-3-hydroxypyridine sulfonate.
Step 3: Hydrolysis to 2-Aminopyridin-3-ol
-
Transfer the 2-amino-3-hydroxypyridine sulfonate to a third reaction vessel and add 220g of water.
-
Heat the mixture to 85-90°C and maintain this temperature for 30 minutes.
-
Dropwise add liquid alkali to adjust the pH to 8-9.
-
Cool the mixture to 35-40°C and stir for 1 hour.
-
Filter the solution to obtain brown 2-amino-3-hydroxypyridine.
-
Dry the product. The expected yield is over 75%.[1]
Purification of 2-Aminopyridin-3-ol
-
Add 45g of the crude brown 2-amino-3-hydroxypyridine to a reaction vessel containing 200ml of dimethylformamide.
-
Heat the mixture to 100°C ± 2°C for 30 minutes.
-
Perform a hot filtration of the solution.
-
Rapidly cool the filtrate to -5°C using an ice-salt bath to precipitate a white solid.
-
Filter to collect the white solid.
-
Add the white solid to 200ml of methanol and reflux for 1 hour.
-
Cool the mixture to -5°C and filter.
-
Dry the resulting white solid to obtain pure 2-amino-3-hydroxypyridine.[4]
Visualized Workflows
Caption: Synthesis of 2-Aminopyridin-3-ol from Furfural.
Caption: Purification of 2-Aminopyridin-3-ol.
References
- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Aminopyridin-3-ol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-aminopyridin-3-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can originate from starting materials, side-reactions, or degradation. These may include unreacted starting materials, isomeric byproducts (e.g., other positional isomers), products of over-oxidation or reduction from the synthetic steps, and polymerization products, especially if the compound is unstable at high temperatures or in the presence of acid or base.[1]
Q2: My purified this compound is a brown solid. How can I decolorize it to obtain a white product?
A brown coloration in the crude product is common.[2] A patented refining method addresses this issue by reacting the brown 2-amino-3-hydroxypyridine with dimethylformamide (DMF). The resulting product is then thermally filtered, and the filtrate is cooled to -5°C or less to obtain a white solid. This solid is further purified by desorption with methanol to yield high-purity white 2-amino-3-hydroxypyridine.[2] Another common technique for removing colored impurities is recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration.[3]
Q3: I am having trouble with recrystallization. My compound will not crystallize out of solution upon cooling. What should I do?
This phenomenon is known as supersaturation. To induce crystallization, you can try the following techniques:
-
Scratch the inside of the flask with a glass rod just below the solvent line.
-
Add a "seed crystal" of the pure product to the solution.
-
Cool the solution further in an ice-salt bath.
-
If these methods fail, you can try slowly adding a non-solvent (a solvent in which your product is insoluble but is miscible with the crystallization solvent) until the solution becomes cloudy, then warm it slightly to clarify and cool again.[3]
Q4: I am using acid-base extraction to purify my product, but an emulsion is forming between the aqueous and organic layers. How can I resolve this?
Emulsion formation is a common issue. To break the emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated NaCl solution), which can help by increasing the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of Celite or glass wool.[3]
Q5: What is the most suitable method for purifying this compound on a large scale?
For industrial-scale purification, a simple and high-yielding method is the direct formation of the hydrochloride salt. One reported industrial protocol involves reacting 2-aminopyridin-3-ol with concentrated hydrochloric acid in anhydrous methanol, followed by reflux and crystallization. This method is favored for its simplicity and high purity of the final product.[4]
Troubleshooting Guide
This guide will help you navigate common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Purification
| Possible Cause | Suggested Solution |
| Incomplete removal of starting materials or byproducts. | Perform a second purification step using a different method. For example, if you started with recrystallization, follow up with column chromatography. |
| Co-precipitation of impurities during crystallization. | Ensure you are using the minimum amount of hot solvent to dissolve the solid during recrystallization; excess solvent reduces recovery.[3] |
| Inefficient extraction during acid-base wash. | Increase the number of acidic washes to improve the removal of basic impurities.[3] |
Problem 2: Significant Product Loss During Purification
| Possible Cause | Suggested Solution |
| Product is partially soluble in the cold recrystallization solvent. | Cool the recrystallization mixture in an ice-salt bath to minimize solubility and maximize crystal formation. |
| Using too much solvent for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product degradation during purification. | 2-aminopyridin-3-ol can be sensitive to heat and pH extremes.[5] Avoid prolonged heating and exposure to strong acids or bases if possible. |
Quantitative Data Summary
The following table summarizes quantitative data from various purification and synthesis protocols for 2-aminopyridin-3-ol and its hydrochloride salt.
| Method | Starting Material | Purity | Yield | Reference |
| Refining with DMF and Methanol | Brown 2-amino-3-hydroxypyridine | >99% | ≥70% | [2] |
| Acid-Mediated Hydrochloride Formation | 2-Aminopyridin-3-ol | >98% | 92% | [4] |
| Column Chromatography | Crude reaction mixture | - | 52% | [6] |
| Sublimation | Crude reaction mixture after extraction | - | 48% | [6] |
Experimental Protocols
Protocol 1: Refining of Brown 2-amino-3-hydroxypyridine[2]
This protocol is adapted from patent CN109535071B for obtaining high-purity white 2-amino-3-hydroxypyridine from a crude brown solid.
-
Dissolution: React the brown 2-amino-3-hydroxypyridine with dimethylformamide (DMF). The ratio of the crude solid (in grams) to DMF (in milliliters) should be between 40:150 and 50:150.
-
Hot Filtration: Heat the mixture and perform a hot filtration.
-
Crystallization: Cool the filtrate to a temperature of -5°C or lower to induce the crystallization of a white solid.
-
Filtration: Filter the cold solution to isolate the white solid.
-
Methanol Desorption: Add the white solid to methanol (e.g., 210 ml for the product from the initial step) and reflux for 1 hour.
-
Final Crystallization: Cool the methanolic solution to -7°C and filter to collect the purified white 2-amino-3-hydroxypyridine.
-
Drying: Dry the final product under vacuum.
Protocol 2: Acid-Base Extraction for Removal of Unreacted 2-aminopyridine[3]
This is a general protocol for removing basic impurities like unreacted 2-aminopyridine.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat: Repeat the acid wash two to four more times. Monitor the purity of the organic layer by TLC.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 65407-94-5 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Aminopyridin-3-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-aminopyridin-3-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can be categorized based on their origin in the synthesis process. These include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. Specific examples include starting materials like furfural or 3-aminopyridine, over-halogenated byproducts such as dichlorinated pyridines, and positional isomers.
Q2: How can I detect the presence of these impurities in my sample?
A2: A range of analytical techniques can be employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for separating and quantifying organic impurities. Gas Chromatography (GC) is ideal for identifying volatile organic compounds like residual solvents. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1][2][3][4][5]
Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?
A3: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). Generally, any impurity present at a level greater than 0.1% should be identified and quantified. Specific thresholds for reporting, identification, and qualification depend on the maximum daily dose of the drug.
Q4: Can the final hydrochloride salt formation step introduce new impurities?
A4: The salt formation step itself, typically involving the reaction of 2-aminopyridin-3-ol with hydrochloric acid, is unlikely to generate new organic impurities. However, it is a critical purification step. The process of crystallization into the hydrochloride salt can help in removing impurities that have different solubility profiles.[6] Issues such as the use of non-purified HCl or inappropriate solvents could potentially introduce inorganic impurities or fail to remove existing organic ones effectively.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of Over-halogenated Impurities
-
Symptom: You observe peaks in your analytical chromatogram (e.g., HPLC, GC-MS) corresponding to molecular weights higher than the desired product, potentially indicating the presence of di- or poly-halogenated species (e.g., 2,6-dichloro-3-aminopyridine). This is particularly relevant in syntheses involving chlorination steps.[6]
-
Possible Cause: Excessive amounts of the halogenating agent, prolonged reaction times, or elevated reaction temperatures can lead to over-halogenation of the pyridine ring.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the molar ratio of the halogenating agent to the starting material. Perform stoichiometric calculations and consider a slight substoichiometric amount of the halogenating agent to minimize over-reaction.
-
Control Reaction Conditions: Maintain the recommended reaction temperature and monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant amounts of over-halogenated products are formed.
-
Purification: Employ recrystallization or column chromatography to separate the desired monosubstituted product from the more lipophilic di- and poly-substituted impurities.
-
Issue 2: Formation of Positional Isomers
-
Symptom: Analytical data (e.g., NMR, LC-MS) suggests the presence of isomers, such as 2-amino-5-hydroxypyridine or other substitution patterns on the pyridine ring.
-
Possible Cause: The directing effects of the substituents on the pyridine ring may not be completely selective, leading to the formation of a mixture of isomers. Reaction conditions can also influence the regioselectivity.
-
Troubleshooting Steps:
-
Reaction Condition Optimization: Vary the reaction temperature, solvent, and catalyst to favor the formation of the desired 2,3-disubstituted isomer.
-
Purification: Isomers can often be separated by careful column chromatography or fractional crystallization. In some cases, preparative TLC can be used for small-scale separations.[7]
-
Alternative Synthetic Route: If isomer formation is persistent and difficult to separate, consider a more regioselective synthetic strategy.
-
Issue 3: Incomplete Reaction and Presence of Starting Materials
-
Symptom: Your analytical results show a significant amount of the starting material (e.g., 3-aminopyridine, furfural derivatives) remaining in the final product.
-
Possible Cause: Insufficient reaction time, inadequate temperature, or deactivation of the catalyst can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and determine the optimal reaction time.
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time as needed. Ensure the catalyst is active and used in the correct amount.
-
Purification: Unreacted starting materials can often be removed through extraction, washing, or recrystallization of the final product.
-
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Type | Specific Example(s) | Potential Source | Recommended Analytical Technique |
| Starting Materials | 3-Aminopyridine, Furfural | Incomplete reaction | HPLC, GC |
| Intermediates | 2-Amino-3-hydroxypyridine sulfonate | Incomplete hydrolysis | HPLC, LC-MS |
| Byproducts | 2,6-Dichloro-3-aminopyridine | Over-chlorination side reaction | HPLC, GC-MS |
| Positional Isomers (e.g., 2-amino-5-hydroxypyridine) | Lack of regioselectivity | HPLC, NMR, LC-MS | |
| Pyridine N-oxides | Oxidation of the pyridine nitrogen | HPLC, LC-MS | |
| Residual Solvents | Methanol, Ethanol, Toluene | Reaction or purification steps | GC |
Experimental Protocols
Protocol 1: General Method for Synthesis of 2-Aminopyridin-3-ol from Furan Derivatives
This protocol is a generalized procedure based on patent literature.[8]
-
Reaction Setup: In a high-pressure autoclave, combine the furan-2-carboxylic acid derivative (1 equivalent), a suitable solvent containing amide groups (e.g., dimethylformamide or hexametapol), an acid catalyst (e.g., ammonium chloride), and an excess of ammonia.
-
Reaction: Seal the autoclave and heat the mixture to a temperature between 150°C and 300°C for several hours. The optimal temperature and time will depend on the specific substrate.
-
Work-up: After cooling, carefully vent the autoclave. The reaction mixture is typically acidified and washed with an organic solvent to remove non-basic impurities.
-
Isolation: The aqueous layer is then basified to a neutral pH to precipitate the crude 2-aminopyridin-3-ol.
-
Purification: The crude product can be further purified by extraction with an organic solvent followed by evaporation and recrystallization or sublimation.
-
Hydrochloride Salt Formation: The purified 2-aminopyridin-3-ol is dissolved in a suitable solvent (e.g., anhydrous methanol) and treated with concentrated hydrochloric acid. The mixture is refluxed, then cooled to induce crystallization of this compound.[9]
Protocol 2: General Method for Impurity Profiling by HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the API and potential impurities have significant absorbance.
-
-
Analysis: Inject the sample solution into the HPLC system. Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards or by using relative response factors.
Visualizations
Caption: Synthesis pathway of 2-aminopyridin-3-ol HCl and points of impurity formation.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. rroij.com [rroij.com]
- 5. ijnrd.org [ijnrd.org]
- 6. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 9. This compound|CAS 65407-94-5 [benchchem.com]
Technical Support Center: Troubleshooting Reactions with 2-Aminopyridin-3-ol Hydrochloride
Welcome to the technical support center for 2-aminopyridin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when using this reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: The hydrochloride salt of 2-aminopyridin-3-ol has limited solubility in many common aprotic organic solvents.
-
Initial Check: this compound is slightly soluble in water.[1] For organic reactions, its solubility can be poor.
-
Solution 1: Add a Base. The primary reason for poor solubility in organic solvents is the salt form. The addition of a suitable base will neutralize the hydrochloride, forming the free base of 2-aminopyridin-3-ol, which is generally more soluble in organic media. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a common choice.
-
Solution 2: Solvent Selection. Consider using more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), where the salt may have better solubility. For some reactions, like Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) with water can be effective.[2]
-
Solution 3: Gentle Heating. Applying gentle heat can sometimes help to dissolve the starting material. However, you should first assess the thermal stability of your reactants and products.
Q2: I am attempting an N-acylation / amide coupling, but the reaction is sluggish or failing. What is the likely cause?
A2: Failed N-acylation reactions are common when using aminopyridine substrates, often due to the need for specific reaction conditions.
-
Problem 1: Incomplete Deprotonation. As a hydrochloride salt, the amino group is protonated and thus non-nucleophilic. You must add at least one equivalent of a base to liberate the free amine. For sluggish reactions, consider adding a slight excess of a non-nucleophilic base.
-
Problem 2: Weakly Nucleophilic Amine. Even as a free base, the amino group of the pyridine ring can be weakly nucleophilic.
-
Troubleshooting:
-
Use a Stronger Coupling Reagent: Standard coupling reagents may not be sufficient. Consider using more potent reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3]
-
Activate the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), can overcome the low nucleophilicity of the amine.[3]
-
Increase Temperature: Gently heating the reaction can help drive it to completion, but monitor for potential decomposition.[4]
-
-
Q3: My Suzuki coupling reaction is not working. What are some common reasons for failure?
A3: Suzuki couplings with aminopyridine substrates can be challenging due to catalyst inhibition and the reactivity of the starting materials.
-
Problem 1: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to deactivation.[5]
-
Troubleshooting:
-
Problem 2: Inactive Catalyst System. The Pd(0) active catalyst may not have formed or has been deactivated.
-
Problem 3: Inappropriate Base. The base is crucial for activating the boronic acid.
-
Troubleshooting: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[7]
-
Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?
A4: Side reactions are common in complex organic syntheses. In the context of Suzuki couplings, you may observe:
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water. To minimize this, use boronic esters (e.g., pinacol esters), ensure anhydrous conditions, and consider using a milder base.[5]
-
Homocoupling: The boronic acid couples with itself. This can be exacerbated by the presence of oxygen. Ensure thorough degassing of your reaction mixture.[5]
-
Dehalogenation: Your aryl halide starting material is reduced. Avoid potential hydride sources in your reaction mixture and optimize the reaction time.[5]
Q5: How should I store this compound?
A5: Based on the stability of similar aminopyridine compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light.[1]
Troubleshooting Guides
Guide 1: N-Acylation Reaction Failure
If your N-acylation of this compound is failing, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for N-acylation reactions.
Guide 2: Suzuki Coupling Reaction Failure
For failed Suzuki coupling reactions, this decision tree can help identify the root cause.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions for N-acylation and Suzuki coupling of aminopyridines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: N-Acylation of Aminopyridine Derivatives
| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [8] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 |[8] |
Table 2: Suzuki Coupling of Bromo-Aminopyridines with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 60-85 | [5] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High | [5] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Moderate | [5] |
*Note: Yields are reported for 5-Bromo-2-methylpyridin-3-amine and are qualitative in some cases.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol is adapted from a standard procedure for the N-acetylation of 2-aminopyridine and should be optimized for this compound.[8]
Materials:
-
This compound
-
Carboxylic acid or Acid Anhydride
-
Coupling agent (if starting from a carboxylic acid, e.g., HATU)
-
Base (e.g., DIPEA or TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation (if applicable): Add the coupling reagent (1.1 eq) and stir for 15-30 minutes at room temperature to form the active ester.
-
Amine Addition: In a separate flask, suspend this compound (1.0 eq) in the solvent and add the base (2.2 eq if starting from the hydrochloride salt and a free carboxylic acid). Stir until dissolution is observed.
-
Coupling: Transfer the amine solution to the activated acid solution. If using an acid anhydride, it can be added directly to the amine/base solution.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (40-50 °C) may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl if the product is not acid-sensitive), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of an aryl halide derivative of 2-aminopyridin-3-ol. Optimization of the catalyst, ligand, base, and solvent is often necessary.[2][5]
Materials:
-
Aryl halide of 2-aminopyridin-3-ol (e.g., 2-amino-x-bromo-pyridin-3-ol)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Aminopyridin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 2-aminopyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-aminopyridin-3-ol?
A1: There are several established methods for the synthesis of 2-aminopyridin-3-ol. The choice of method often depends on the available starting materials, scalability, and desired purity. The most common routes include:
-
Reduction of 2-hydroxy-3-nitropyridine: This is a widely used method that involves the reduction of the nitro group to an amine.
-
From Furan Derivatives: This method utilizes furan-2-carboxylic acid derivatives which undergo ring transformation in the presence of ammonia.
-
From 2-Amino-3,5-dihalogenopyridine: This route involves the hydrolysis of a dihalogenated aminopyridine.
-
Amination of 3-hydroxypyridine: This involves the direct amination of 3-hydroxypyridine.
Q2: How can I convert 2-aminopyridin-3-ol free base to its hydrochloride salt?
A2: The hydrochloride salt can be prepared by treating the 2-aminopyridin-3-ol free base with hydrochloric acid. A typical procedure involves dissolving the free base in a suitable solvent, such as anhydrous methanol, and then adding a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt then crystallizes out of the solution.
Q3: My yield of 2-aminopyridin-3-ol is consistently low. What are the potential causes?
A3: Low yields can result from a variety of factors depending on the synthetic route. Common causes include:
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.
-
Side reactions: Undesirable side reactions can consume starting materials and generate impurities. Optimizing reaction conditions (temperature, pressure, catalyst) can minimize these.
-
Suboptimal work-up and purification: Product loss can occur during extraction, washing, and crystallization steps. Ensure proper phase separation and minimize transfers.
-
Purity of starting materials: The purity of your starting materials can significantly impact the reaction outcome.
Q4: I am observing a dark-colored crude product. What does this indicate and how can I purify it?
A4: A brown or dark-colored crude product is common in many syntheses of 2-aminopyridin-3-ol and often indicates the presence of polymeric or oxidized impurities. This crude product can be purified to a white, high-purity solid. A common method involves dissolving the crude material in a solvent like dimethylformamide (DMF), followed by filtration and then recrystallization from a solvent such as methanol.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 2-hydroxy-3-nitropyridine
This method is a common and effective way to synthesize 2-aminopyridin-3-ol. However, issues can arise during the reduction step.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction (presence of starting material or nitroso/hydroxylamine intermediates) | - Inactive or insufficient reducing agent (e.g., Pd/C, SnCl2).- Insufficient reaction time or temperature.- Catalyst poisoning. | - Use fresh, high-quality reducing agent and ensure appropriate stoichiometry.- Optimize reaction time and temperature based on literature procedures.- Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). |
| Low yield of isolated product | - Over-reduction to other species.- Adsorption of the product onto the catalyst.- Product loss during work-up. | - Carefully control the reaction conditions to avoid over-reduction.- Thoroughly wash the catalyst with a suitable solvent (e.g., hot methanol) to recover adsorbed product.- Optimize extraction and crystallization procedures. |
| Formation of colored impurities | - Air oxidation of the aminophenol product.- Incomplete reduction leading to colored intermediates. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete reduction by monitoring the reaction. |
Experimental Protocol: Reduction of 2-hydroxy-3-nitropyridine
-
To a solution of 2-hydroxy-3-nitropyridine in a suitable solvent (e.g., methanol), add a catalytic amount of a reducing agent (e.g., 10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (or use another hydrogen source like ammonium formate).
-
Stir the mixture at a specified temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminopyridin-3-ol.
-
Purify the crude product by recrystallization.
Logical Troubleshooting Workflow for Route 1
Caption: Troubleshooting workflow for the reduction of 2-hydroxy-3-nitropyridine.
Route 2: From Furan Derivatives
This synthetic route involves the reaction of furan-2-carboxylic acid or its derivatives with ammonia at high temperatures and pressures.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | - Insufficient temperature or pressure.- Ineffective catalyst.- Insufficient reaction time. | - Ensure the autoclave reaches and maintains the target temperature and pressure.- Use the recommended catalyst (e.g., ammonium salts) and ensure its quality.- Increase the reaction time as needed, monitoring for product formation. |
| Formation of polymeric byproducts | - Excessively high temperatures.- Presence of oxygen. | - Carefully control the reaction temperature to avoid decomposition.- Purge the autoclave with an inert gas before heating. |
| Difficult purification | - Presence of polar, water-soluble byproducts. | - Adjust the pH of the reaction mixture during work-up to facilitate extraction.- Employ chromatographic purification if simple extraction and crystallization are insufficient. |
Experimental Protocol: Synthesis from Furan-2-carboxylic acid ethyl ester
-
Charge a high-pressure autoclave with furan-2-carboxylic acid ethyl ester, a suitable solvent (e.g., hexametapol), a catalyst (e.g., ammonium chloride), and liquid ammonia.
-
Seal the autoclave and heat it to the specified temperature (e.g., 230 °C) for several hours.
-
After cooling, carefully vent the autoclave and transfer the reaction mixture to a flask.
-
Acidify the mixture and wash with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer and extract the product with a suitable organic solvent.
-
Dry the organic extracts, concentrate, and purify the crude product.
Logical Troubleshooting Workflow for Route 2
Caption: Troubleshooting workflow for the synthesis from furan derivatives.
Conversion to Hydrochloride Salt and its Purification
The final step in preparing this compound is the salt formation and purification.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize | - Solution is too dilute.- Presence of impurities inhibiting crystallization.- Incorrect solvent system. | - Concentrate the solution.- Add a seed crystal.- Cool the solution to a lower temperature.- Try a different solvent or solvent mixture. |
| Oily product forms instead of a solid | - Presence of residual solvent or moisture.- Impurities lowering the melting point. | - Ensure the free base is completely dry before salt formation.- Use anhydrous solvents.- Purify the free base before converting it to the hydrochloride salt. |
| Low purity of the hydrochloride salt | - Impurities from the free base carried over.- Co-precipitation of impurities. | - Purify the 2-aminopyridin-3-ol free base before salt formation.- Recrystallize the hydrochloride salt from a suitable solvent. |
Experimental Protocol: Preparation of this compound
-
Dissolve the purified 2-aminopyridin-3-ol free base in anhydrous methanol.
-
Slowly add a slight excess of concentrated hydrochloric acid while stirring.
-
Continue stirring at room temperature or with cooling to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., methanol or diethyl ether).
-
Dry the this compound under vacuum.
Comparison of Synthetic Routes
| Feature | Route 1: Reduction of 2-hydroxy-3-nitropyridine | Route 2: From Furan Derivatives |
| Starting Material Availability | Readily available | Requires specific furan derivatives |
| Reaction Conditions | Mild (often room temp, atmospheric pressure) | Harsh (high temp and pressure) |
| Typical Yield | High | Moderate to High |
| Key Challenges | Catalyst handling and recovery, potential for over-reduction | Requires specialized high-pressure equipment, potential for byproduct formation |
| Safety Considerations | Handling of flammable solvents and catalysts, hydrogen gas | High-pressure operations |
This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For more specific issues, consulting detailed literature procedures is always recommended.
stability issues of 2-aminopyridin-3-ol hydrochloride in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2-aminopyridin-3-ol hydrochloride in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, solutions of this compound should be freshly prepared. If short-term storage is necessary, it is recommended to store the solution at 2-8°C, protected from light, for no longer than 24 hours. For longer-term storage, it is advisable to store the compound in its solid, crystalline form in a cool, dark, and dry place.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The compound is susceptible to degradation in strongly acidic (pH < 3) and strongly basic (pH > 10) conditions. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Exposure to UV light may also induce photodegradation.
Q3: In which solvents is this compound most stable?
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary routes of degradation are likely to be oxidation of the aminopyridine ring to form N-oxides or other oxidative products, and potential nucleophilic substitution reactions. Under harsh pH and temperature conditions, hydrolysis may also occur, although the primary functional groups are generally stable to hydrolysis under moderate conditions.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can aid in the identification and characterization of any degradants formed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks appear in the chromatogram of a freshly prepared solution. | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Prepare a solvent blank and inject it into the HPLC system to check for contaminants. |
| Degradation during sample preparation. | Minimize the time between dissolving the compound and analysis. Avoid exposure of the solution to high temperatures or strong light during preparation. | |
| The peak area of the main compound decreases over a short period. | Solution instability under current storage conditions. | Prepare fresh solutions for each experiment. If storage is unavoidable, store at 2-8°C in an amber vial and re-analyze to confirm concentration before use. |
| Adsorption to container surfaces. | Use silanized glass or polypropylene vials to minimize adsorption. | |
| Significant degradation is observed in control samples. | Inappropriate solvent or pH. | Ensure the solvent is of high purity and does not contain reactive impurities. For aqueous solutions, use a buffer to maintain a neutral pH. |
| Exposure to light or elevated temperature. | Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain samples at a controlled, cool temperature. | |
| Difficulty in separating the parent compound from degradation products in HPLC. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, and gradient profile. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
Data on Stability of this compound in Solution
The following tables summarize the stability of this compound under various stress conditions. This data is based on typical results from forced degradation studies and should be considered illustrative.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | D1, D2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | D3, D4 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 30% | D5 (N-oxide), D6 |
| Thermal | Solid State | 48 hours | 80°C | 5% | Minor impurities |
| Photolytic | Solution (in Quartz) | 24 hours | Room Temp | 10% | D7, D8 |
Table 2: pH-Dependent Stability Profile (Illustrative)
| pH | Buffer System | Temperature | Half-life (t½) in hours (Illustrative) |
| 2.0 | HCl | 40°C | 48 |
| 4.0 | Acetate | 40°C | 120 |
| 7.0 | Phosphate | 40°C | > 200 |
| 9.0 | Borate | 40°C | 96 |
| 12.0 | NaOH | 40°C | 24 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for monitoring the stability of this compound.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
These protocols are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a thin layer of solid this compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Place the solution in a quartz cuvette and expose it to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
Visualizations
Technical Support Center: Synthesis of 2-Aminopyridin-3-ol Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-aminopyridin-3-ol hydrochloride and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-aminopyridin-3-ol?
A1: Common starting materials for the synthesis of 2-aminopyridin-3-ol include 3-nitropyridines, pyridine N-oxides, and furan derivatives. One common laboratory-scale synthesis involves the reduction of 2-amino-3-nitropyridine or the reaction of furfural with specific reagents.[1][2][3]
Q2: What is a typical method for the purification of 2-aminopyridine derivatives?
A2: Purification of 2-aminopyridine derivatives can be achieved through various chromatographic techniques. Cation-exchange chromatography is a simple and efficient method for removing excess 2-aminopyridine from reaction mixtures.[4] Other methods include flash chromatography on Florisil or silica gel, and recrystallization.[5]
Q3: Are there any specific safety precautions I should take when working with aminopyridine derivatives?
A3: Yes, 2-aminopyridin-3-ol and its derivatives are classified with several hazard statements, including being toxic if swallowed or in contact with skin, and causing serious eye irritation.[6] It is crucial to handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety goggles, and consult the material safety data sheet (MSDS) before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, focusing on potential side reactions and offering solutions.
Issue 1: Formation of Dichloro-substituted Byproducts
Q: During the chlorination of a 3-aminopyridine derivative, I am observing the formation of a significant amount of a dichloro-substituted impurity. How can I minimize this?
A: The formation of di-substituted products, such as 2,6-dichloro-3-aminopyridine, is a common side reaction during the chlorination of 3-aminopyridine.[7] This occurs due to the activating effect of the amino group, which makes the pyridine ring susceptible to further electrophilic substitution.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0–5 °C) during the addition of the chlorinating agent to improve selectivity.[7]
-
Stoichiometry of Chlorinating Agent: Use a controlled amount of the chlorinating agent (e.g., hydrogen peroxide in hydrochloric acid or chlorine gas) to favor mono-chlorination.[7]
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, thereby reducing the rate of the second chlorination.
-
Purification: If the byproduct still forms, it can be separated from the desired product by careful purification techniques such as fractional crystallization or chromatography. The purity of the final product can be monitored by techniques like HPLC. A preparation method for high purity 2-chloro-3-aminopyridine hydrochloride with impurities of 2,6-dichloro-3-aminopyridine smaller than or equal to 0.5% has been reported.[7]
Issue 2: N-Alkylation or N-Acylation of the Amino Group
Q: My reaction involves an alkylating or acylating agent, and I am seeing evidence of reaction at the 2-amino group instead of the desired site. How can I prevent this?
A: The amino group of 2-aminopyridine derivatives is nucleophilic and can readily react with electrophiles such as alkyl halides or acylating agents. This side reaction can be minimized by protecting the amino group or by carefully selecting reaction conditions.
Troubleshooting Steps:
-
Protecting Groups: Introduce a suitable protecting group for the amino functionality before carrying out the desired reaction. The choice of protecting group will depend on the specific reaction conditions.
-
Reaction Conditions:
-
Basicity: The basicity of the reaction medium can influence the nucleophilicity of the amino group. Adjusting the pH might help to selectively favor the desired reaction pathway.
-
Steric Hindrance: In some cases, the steric environment around the desired reaction site compared to the amino group can be exploited to achieve selectivity.
-
Issue 3: Ring Opening or Degradation under Harsh Conditions
Q: I am observing low yields and a complex mixture of products, suggesting that my starting material or product is degrading under the reaction conditions. What could be the cause?
A: Pyridine rings, especially when substituted with activating groups like amino and hydroxyl groups, can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
pH: Avoid strongly acidic or basic conditions if possible. Use milder acids or bases, or buffer the reaction mixture.
-
-
Inert Atmosphere: Some aminopyridine derivatives can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially degrading conditions.
Experimental Protocols
Example Protocol: Synthesis of 2-Amino-3-hydroxypyridine from a Furan Derivative
This is a generalized procedure based on a patented method.[1]
-
Reaction Setup: In a 300 ml autoclave, combine 0.3 moles of a furan-2-carboxylic acid ester (e.g., furan-2-carboxylic acid methyl ester), 3.0 g of an ammonium salt catalyst (e.g., ammonium bromide), 60 ml of a high-boiling amide solvent (e.g., hexamethylphosphoramide), and 3.0 moles of ammonia.
-
Reaction: Heat the sealed autoclave to 230°C for 9 hours.
-
Work-up:
-
Cool the reaction mixture to 20-25°C.
-
Adjust the pH of the reaction mixture to 1-2 with 3N sulfuric acid.
-
Wash the acidic aqueous solution repeatedly with methylene chloride to remove organic impurities.
-
Adjust the pH of the aqueous layer to 7 with a 10% sodium hydroxide solution.
-
Continuously extract the neutralized aqueous solution with diethyl ether.
-
-
Purification:
-
Concentrate the ether extracts by evaporation.
-
Sublimate the residue to obtain pure 2-amino-3-hydroxypyridine.
-
Quantitative Data Summary
| Starting Material | Product | Catalyst | Solvent | Temperature | Time | Crude Yield | Purified Yield | Reference |
| Furan-2-carboxylic acid methyl ester | 2-Amino-3-hydroxypyridine | Ammonium bromide | Hexametapol | 230°C | 9 h | ~50% | 48% | [1] |
| Furan-2-carboxylic acid amide | 2-Amino-3-hydroxypyridine | Ammonium chloride | Hexametapol | 230°C | 4.5 h | ~60% | 60% | [1] |
| Furan-2-carboxylic acid ethyl ester | 2-Amino-3-hydroxypyridine | Ammonium chloride | Hexametapol | 230°C | 10 h | ~50% | 52% | [1] |
Visualizations
References
- 1. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Aminopyridin-3-ol Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-aminopyridin-3-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-aminopyridin-3-ol?
A1: Common synthetic routes for 2-aminopyridin-3-ol include the hydrogenation of 2-hydroxy-3-nitropyridine and a multi-step process starting from furfural. The former involves the reduction of a nitro group to an amine, while the latter proceeds through a ring-opening and subsequent cyclization reaction.[1][2] The choice of route often depends on the availability and cost of starting materials, as well as scalability considerations.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include the handling of potentially hazardous reagents such as strong acids and bases, flammable solvents, and the management of exothermic reactions. For instance, the reaction of 2-aminopyridin-3-ol with hydrochloric acid to form the hydrochloride salt can be exothermic.[3] Proper personal protective equipment (PPE), adequate ventilation, and temperature control are crucial.
Q3: How can I minimize the formation of impurities during the reaction?
A3: To minimize impurity formation, consider the following:
-
Slow Reagent Addition: Add reagents slowly to maintain better temperature control and avoid localized high concentrations.
-
Low Temperature: Maintain a low reaction temperature to reduce the rate of side reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
High-Purity Reagents: Use high-purity starting materials to avoid introducing impurities that may catalyze side reactions.[4]
Q4: My final product has a brownish color. How can I obtain a white solid?
A4: A brownish color in the final product often indicates the presence of impurities. Purification methods such as recrystallization or treatment with activated carbon can be employed. A specific method involves reacting the brown 2-amino-3-hydroxypyridine with dimethylformamide and then desorbing the resulting white solid with methanol.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield Upon Scale-Up | - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized reactions.- Changes in reaction kinetics at a larger scale. | - Optimize the stirring rate and reactor geometry for efficient mixing.- Implement controlled addition of reagents to manage exotherms.- Re-optimize reaction temperature and time for the larger scale.[6] |
| Formation of Side Products | - Over-reaction or side reactions due to poor temperature control.- Presence of impurities in starting materials. | - Ensure precise temperature control throughout the reaction.- Analyze starting materials for purity and purify if necessary.- Adjust the stoichiometry of reagents to minimize side reactions. |
| Difficulty in Product Isolation/Purification | - Product is an oil or difficult to crystallize.- Product co-elutes with impurities during chromatography. | - For crystallization issues, try different solvent systems or use a seed crystal.- For chromatography, modify the eluent system by adding a basic modifier like triethylamine to reduce streaking on silica gel.[7] |
| Inconsistent Product Quality | - Variations in raw material quality.- Lack of robust process control. | - Establish strict specifications for all starting materials.- Implement in-process controls (IPCs) to monitor reaction progress and quality. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyridin-3-ol from 2-Hydroxy-3-nitropyridine
-
Reaction Setup: In a suitable reactor, dissolve 2-hydroxy-3-nitropyridine in methanol.[1]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.[1]
-
Hydrogenation: Flush the reactor with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.[1]
-
Work-up: Filter the reaction mixture through celite to remove the catalyst, and wash the celite with methanol.[1]
-
Purification: Evaporate the solvent under reduced pressure. The resulting solid can be purified by silica gel chromatography using a 5% methanol in dichloromethane eluent to yield 2-aminopyridin-3-ol.[1]
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the purified 2-aminopyridin-3-ol in a suitable solvent.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl) to the dissolved 2-aminopyridin-3-ol, while stirring.[8]
-
Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the mixture for several hours to ensure complete crystallization.[8]
-
Isolation: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethyl acetate), and dry under vacuum.[8]
Visualizations
Caption: A typical workflow for scaling up the synthesis of a pharmaceutical intermediate.
Caption: A logical diagram for troubleshooting common scale-up synthesis issues.
References
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound|CAS 65407-94-5 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
resolving poor solubility of 2-aminopyridin-3-ol hydrochloride in reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminopyridin-3-ol hydrochloride, focusing on resolving issues related to its poor solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is an organic salt. The presence of the hydrochloride makes the molecule ionic and significantly more polar than its free base form, 2-aminopyridin-3-ol. This high polarity leads to strong crystal lattice energy, making it difficult for many non-polar or moderately polar organic solvents to effectively solvate the ions and break down the crystal structure. Consequently, it exhibits low solubility in solvents like hydrocarbons, ethers, and chlorinated solvents.
Q2: In which solvents does this compound show better solubility?
A2: Generally, polar protic solvents are better choices for dissolving this compound due to their ability to solvate both the cation and the chloride anion. While specific data for the hydrochloride salt is limited, the free base, 2-aminopyridin-3-ol, is known to be soluble in ethanol and methanol, and slightly soluble in water.[1] It is expected that the hydrochloride salt would also show some solubility in these polar protic solvents, as well as other polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Q3: Can I simply heat the reaction mixture to dissolve the this compound?
A3: Increasing the temperature often increases the solubility of a compound.[2] However, this approach should be used with caution. Excessive heat can lead to the degradation of your starting material or other reagents in the reaction mixture. It is crucial to know the thermal stability of all components in your reaction. A gradual increase in temperature while monitoring the reaction progress is advisable. For many salts, the dissolution process is endothermic, meaning heat is required to break the crystal lattice, and in these cases, heating will improve solubility.[3]
Q4: What is "free-basing," and can it help with my reaction?
A4: Free-basing is the process of converting a salt form of a compound back to its neutral, or "free base," form.[4] In the case of this compound, this involves treating it with a base to remove the hydrogen chloride. The resulting 2-aminopyridin-3-ol is less polar and generally more soluble in a wider range of organic solvents.[2] This can be a very effective strategy if your reaction conditions are compatible with the presence of a base and the subsequent formation of a salt byproduct.
Troubleshooting Guide: Poor Solubility in Reactions
This guide provides a step-by-step approach to addressing solubility issues with this compound in your reactions.
Problem: My this compound is not dissolving in the reaction solvent.
Solution Workflow:
Caption: Troubleshooting workflow for addressing poor solubility.
Detailed Troubleshooting Steps:
-
Solvent Selection:
-
Question: Have you selected an appropriate solvent?
-
Action: If you are using a non-polar solvent, consider switching to a more polar option. For this compound, polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol are more likely to be effective.
-
-
Temperature Adjustment:
-
Question: Can your reaction be safely heated?
-
Action: Gradually increase the temperature of the reaction mixture while stirring. Monitor for dissolution and any signs of decomposition. Many reactions can be performed at elevated temperatures to overcome initial solubility hurdles.
-
-
Use of Co-solvents:
-
Question: Can a co-solvent be introduced?
-
Action: Adding a small amount of a highly polar co-solvent (e.g., DMSO or DMF) to a less polar solvent system can sometimes be sufficient to dissolve the salt without drastically changing the overall reaction medium.
-
-
Conversion to Free Base:
-
Question: Are your reaction conditions compatible with a base?
-
Action: If the reaction can tolerate a mild base, consider converting the hydrochloride salt to its more organic-soluble free base in a separate step or in situ. See the detailed protocol below.
-
-
Phase Transfer Catalysis (PTC):
-
Question: Are you running a reaction between an aqueous phase and an organic phase?
-
Action: For reactions where one reactant is in an aqueous phase and the other (with this compound) is in an organic phase, a phase transfer catalyst can be employed to facilitate the reaction at the interface of the two layers.[5][6]
-
-
Running the Reaction as a Slurry:
-
Question: Have other methods failed, and is the reaction still not proceeding?
-
Action: In some cases, a reaction can be successfully carried out as a heterogeneous mixture or slurry. As the dissolved portion of the starting material reacts, more will go into solution to maintain equilibrium, eventually driving the reaction to completion. This often requires longer reaction times and efficient stirring.
-
Data Presentation
Solubility of 2-Aminopyridin-3-ol and Related Compounds
| Compound | Solvent | Temperature (K) | Solubility (Mole Fraction) |
| 2-Aminopyridine | N-Methyl-2-pyrrolidone (NMP) | 273.15 - 313.15 | Highest |
| 2-Aminopyridine | N,N-Dimethylformamide (DMF) | 273.15 - 313.15 | High |
| 2-Aminopyridine | Methanol | 273.15 - 313.15 | High |
| 2-Aminopyridine | Ethanol | 273.15 - 313.15 | High |
| 2-Aminopyridine | Acetonitrile | 273.15 - 313.15 | Moderate |
| 2-Aminopyridine | n-Hexane | 273.15 - 313.15 | Low |
| 2-Aminopyridine | Cyclohexane | 273.15 - 313.15 | Lowest |
| 2-Aminopyridin-3-ol | Water | 293.15 | Slightly Soluble |
| 2-Aminopyridin-3-ol | Ethanol | - | Soluble |
| 2-Aminopyridin-3-ol | Methanol | - | Soluble |
(Data for 2-Aminopyridine adapted from[2]. Data for 2-Aminopyridin-3-ol adapted from[1])
Experimental Protocols
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the hydrochloride salt to its free base form, which is more soluble in common organic solvents.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable mild base (e.g., triethylamine)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while gently swirling. Continue addition until gas evolution (CO₂) ceases, and the aqueous layer is basic (check with pH paper).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the solid 2-aminopyridin-3-ol free base.
Protocol 2: Using a Co-Solvent System
This protocol provides a general method for using a co-solvent to improve the solubility of this compound in a reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene, tetrahydrofuran)
-
Co-solvent (e.g., DMSO, DMF)
-
Reaction vessel
Procedure:
-
To the reaction vessel, add the this compound and the other solid reagents.
-
Add the primary reaction solvent.
-
While stirring, add the co-solvent (e.g., DMSO) dropwise until the this compound dissolves. Typically, 5-10% (v/v) of the co-solvent is sufficient.
-
Proceed with the reaction as planned.
-
Note: Be aware that the co-solvent may affect the reaction rate and selectivity. It will also need to be removed during the work-up and purification steps.
Visualizations
Caption: Relationship between 2-aminopyridin-3-ol and its hydrochloride salt.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. iajpr.com [iajpr.com]
Technical Support Center: 2-Aminopyridin-3-ol Hydrochloride Degradation Pathways
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of 2-aminopyridin-3-ol hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the structure of this compound, which contains an aminopyridine ring and a hydroxyl group, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1][2] The amino and hydroxyl groups on the pyridine ring are susceptible to various reactions under stress conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is expected to be significantly influenced by pH.
-
Acidic Conditions: In acidic media, hydrolysis of the amino group could potentially occur, although pyridinols are generally stable. Protonation of the ring nitrogen may also influence the electronic properties and reactivity of the molecule.
-
Basic Conditions: Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which is more susceptible to oxidation. The amino group may also be more reactive.
-
Neutral Conditions: In neutral pH, degradation is likely to be slower compared to acidic or basic conditions, but oxidation and photolytic degradation can still occur.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented in the literature, based on analogous structures, potential degradation products could include:
-
Oxidation products: N-oxides from the oxidation of the pyridine nitrogen or the exocyclic amino group, and quinone-like structures from the oxidation of the hydroxypyridine ring.[2]
-
Hydrolysis products: While the pyridine ring is generally stable to hydrolysis, extreme conditions could potentially lead to ring-opening products.
-
Photodegradation products: Exposure to light could lead to the formation of radical species and subsequent complex degradation products.[2]
Q4: How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[2] This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradants.[2][3]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause: Degradation of the compound may have occurred.[2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.[2]
-
Review Sample Preparation: Check the solvent used for sample preparation and ensure the sample is not exposed to high temperatures or extreme pH for extended periods.[2]
-
Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and confirm if the unexpected peaks correspond to these degradants.[2][4]
-
Issue 2: The purity of my this compound sample is decreasing over time.
-
Possible Cause: The compound is degrading under the current storage conditions.[2]
-
Troubleshooting Steps:
-
Re-evaluate Storage: If not already done, store the compound at a lower temperature (e.g., 2-8°C or -20°C) and under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Solution Stability: If the compound is in solution, assess its stability in that specific solvent. It is often best to prepare fresh solutions for each experiment.[2]
-
Data Presentation
The results of forced degradation studies can be summarized in a table to facilitate comparison. The following table is an illustrative example with hypothetical data for this compound.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 hours | 60°C | 8.5 | 2 | 4.2 min |
| 0.1 M NaOH | 24 hours | Room Temp | 15.2 | 3 | 3.8 min |
| 3% H₂O₂ | 24 hours | Room Temp | 25.8 | 4 | 5.1 min |
| Light Exposure | 7 days | Room Temp | 11.3 | 2 | 6.5 min |
| Thermal | 48 hours | 80°C | 5.4 | 1 | 7.2 min |
Experimental Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] The following are generalized protocols based on ICH guidelines that can be adapted for this compound.
1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[2]
-
-
Base Hydrolysis:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the mixture at room temperature for 24 hours.
-
Withdraw and neutralize samples with 0.1 M hydrochloric acid before analysis.[2]
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in HPLC-grade water.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at specified time points for analysis.
-
2. Oxidative Degradation
-
Prepare a solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points for analysis.
3. Photolytic Degradation
-
Place a solid sample of the compound and a solution of the compound in transparent containers.
-
Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.[2]
4. Thermal Degradation
-
Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Withdraw samples at different time points and prepare solutions for analysis.[2]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for 2-aminopyridin-3-ol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijsdr.org [ijsdr.org]
Validation & Comparative
Purity Under the Microscope: A Comparative Guide to the Validation of 2-aminopyridin-3-ol Hydrochloride Purity by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 2-aminopyridin-3-ol hydrochloride. Supported by representative experimental protocols and performance data, this document aims to assist in the selection of the most suitable analytical method for quality control and research purposes.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural confirmation of unknowns.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | This compound is a non-volatile salt, making HPLC the more direct method. GC-MS would require conversion to the more volatile free base. |
| Typical Mobile Phase | Aqueous buffers and organic solvents (e.g., acetonitrile, methanol). | Inert carrier gas (e.g., Helium, Nitrogen). | HPLC offers a wide range of mobile phase compositions to optimize separation of polar impurities. |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano, etc. | Polysiloxanes, Polyethylene glycol, etc. | A C18 column is well-suited for the reversed-phase separation of 2-aminopyridin-3-ol and its potential impurities. |
| Derivatization | Generally not required. | May be required to increase volatility and thermal stability. | Derivatization for GC-MS adds a sample preparation step and can introduce variability. |
| Limit of Detection (LOD) | Low (ng range) | Very low (pg to fg range) | Both techniques offer sufficient sensitivity for typical impurity profiling. |
| Limit of Quantitation (LOQ) | Low (ng range) | Very low (pg to fg range) | Both techniques can accurately quantify impurities at levels required by regulatory agencies. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | HPLC generally offers higher precision for quantitative analysis of non-volatile compounds. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can provide high accuracy when properly validated. |
| Specificity | High, excellent for separating non-volatile and thermally labile impurities. | High, with mass spectrometry providing definitive identification of volatile impurities. | HPLC is ideal for related substances that are structurally similar and non-volatile. GC-MS excels at identifying and quantifying residual solvents and other volatile impurities. |
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound purity by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is suitable for the quantitative determination of the purity of this compound and for the separation of its non-volatile impurities.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution of phosphoric acid. A typical starting point is a ratio of 30:70 (v/v) acetonitrile to water with 0.1% phosphoric acid, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
The purity is calculated using the area normalization method, where the peak area of 2-aminopyridin-3-ol is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities in this compound. The sample is first converted to its more volatile free base form.
1. Sample Preparation (Free Base Extraction):
-
Dissolve a known amount of this compound in water.
-
Adjust the pH of the solution to approximately 9-10 with a suitable base (e.g., sodium bicarbonate) to form the free base.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it to a suitable volume.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
3. Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard and a calibration curve.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound. HPLC is the preferred method for the direct analysis of the hydrochloride salt and its non-volatile, structurally related impurities. Its high precision and straightforward sample preparation make it ideal for routine quality control. GC-MS, on the other hand, is an invaluable tool for the identification and quantification of volatile impurities, such as residual solvents, that may be present from the manufacturing process. A comprehensive purity profile of this compound is best achieved by employing both techniques to cover the full spectrum of potential impurities. The choice of the primary method should be guided by the specific analytical needs and the likely impurity profile of the substance. choice of the primary method should be guided by the specific analytical needs and the likely impurity profile of the substance.
Comparative Analysis of Synthesis Routes for 2-Aminopyridin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three distinct synthesis routes for 2-aminopyridin-3-ol hydrochloride, a key intermediate in pharmaceutical development. The comparison focuses on reaction yield, product purity, and process parameters, supported by detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the three evaluated synthesis routes for this compound.
| Parameter | Route 1: Direct Hydrochlorination | Route 2: Catalytic Hydrogenation | Route 3: Synthesis from Furfural |
| Starting Material | 2-Aminopyridin-3-ol | 2-Hydroxy-3-nitropyridine | Furfural |
| Overall Yield | 92%[1] | ~89% (for free base) | >70% (for purified free base)[2] |
| Purity | >98%[1] | High (after chromatography) | >99% (for purified free base)[2] |
| Reaction Time | 6 hours[1] | 12 hours (hydrogenation step)[1] | Multi-step, longer overall time |
| Key Reagents | Concentrated HCl, Methanol[1] | 10% Pd/C, H₂, Methanol[1] | Cl₂/Br₂, Ammonium sulfamate, NaOH[2] |
| Purification Method | Crystallization[1] | Silica gel chromatography[1] | Filtration and recrystallization[2] |
Experimental Protocols
Route 1: Direct Hydrochlorination of 2-Aminopyridin-3-ol
This method is a straightforward approach that involves the direct reaction of 2-aminopyridin-3-ol with hydrochloric acid to form the corresponding hydrochloride salt.
Protocol:
-
In a suitable reaction vessel, dissolve 1 mole of 2-aminopyridin-3-ol in anhydrous methanol.
-
Add 2.2 equivalents of concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux at 65°C and maintain for 6 hours.[1]
-
After the reaction is complete, cool the solution to allow for the crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold anhydrous methanol, and dry under vacuum.
Route 2: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
This route involves the reduction of a nitro group to an amine, followed by the formation of the hydrochloride salt.
Protocol:
-
To a solution of 2-hydroxy-3-nitropyridine (45.4 mmol) in 250 mL of methanol, add 1 gram of 10% Palladium on carbon (Pd/C) catalyst for every 5 grams of the substrate.[1]
-
Flush the reaction vessel with an inert gas, such as argon, and then introduce hydrogen gas.
-
Maintain the reaction under a hydrogen atmosphere at 25°C for 12 hours with vigorous stirring.[1]
-
Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-aminopyridin-3-ol.
-
Purify the product by silica gel chromatography.
-
Dissolve the purified 2-aminopyridin-3-ol in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and treat with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the hydrochloride salt.
-
Isolate the salt by filtration and dry.
Route 3: Synthesis from Furfural
This multi-step synthesis starts from the readily available bio-based chemical, furfural.
Protocol:
-
Ring-opening of Furfural: In a reaction vessel, introduce chlorine or bromine into an aqueous solution of furfural at a controlled temperature (0-10°C) to facilitate a ring-opening reaction.[2]
-
Formation of 2-amino-3-hydroxypyridine sulfonate: React the resulting mixture with an ammonium sulfamate solution.[2]
-
Hydrolysis: Hydrolyze the 2-amino-3-hydroxypyridine sulfonate under alkaline conditions (pH 8-9) at 80-90°C to yield "brown" 2-amino-3-hydroxypyridine.[2] The reported yield for this crude product is over 75%, with a purity of approximately 96%.[2]
-
Purification:
-
Dissolve the "brown" 2-amino-3-hydroxypyridine in dimethylformamide at 100°C, filter while hot, and then rapidly cool the filtrate to -5°C to precipitate a white solid.
-
Recrystallize the white solid from methanol to obtain purified 2-amino-3-hydroxypyridine with a purity of over 99%. The overall yield of the purified product is reported to be greater than 70%.[2]
-
-
Hydrochlorination: Convert the purified 2-amino-3-hydroxypyridine to its hydrochloride salt using a procedure similar to the one described in Route 1.
Visualization of the Comparative Analysis Workflow
Caption: Workflow for the comparative analysis of synthesis routes.
References
Spectroscopic Data Interpretation: A Comparative Guide to 2-Aminopyridin-3-ol Hydrochloride and its Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-aminopyridin-3-ol hydrochloride and a structurally related alternative, 2-aminopyridine hydrochloride. Due to the limited availability of direct experimental data for this compound, this guide presents the spectroscopic data for its free base, 2-amino-3-hydroxypyridine, and draws comparisons with 2-aminopyridine and its hydrochloride salt. This approach allows for an informed interpretation of the expected spectral characteristics of the target compound.
Executive Summary
The interpretation of spectroscopic data is fundamental in the characterization of chemical compounds. This guide focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting the available data for 2-amino-3-hydroxypyridine and comparing it with the well-documented spectra of 2-aminopyridine hydrochloride, researchers can infer the spectral properties of this compound. The addition of a hydroxyl group and the formation of a hydrochloride salt are expected to induce predictable shifts in the spectroscopic signals, which are discussed herein.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for 2-amino-3-hydroxypyridine and 2-aminopyridine hydrochloride.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Amino-3-hydroxypyridine | 7.58 (dd, J=4.8, 1.4 Hz) | H6 |
| 7.05 (dd, J=8.0, 1.4 Hz) | H4 | |
| 6.75 (dd, J=8.0, 4.8 Hz) | H5 | |
| 5.5 (br s) | NH₂ | |
| 9.0 (br s) | OH | |
| 2-Aminopyridine Hydrochloride | 8.0-8.2 (m) | H6 |
| 7.8-8.0 (m) | H4 | |
| 7.0-7.2 (m) | H3, H5 | |
| 7.4 (br s) | NH₂ |
Note: The chemical shifts for 2-aminopyridine hydrochloride are approximate and can vary based on solvent and concentration. The broad signals for NH₂ and OH in 2-amino-3-hydroxypyridine are due to proton exchange.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Amino-3-hydroxypyridine | Data not readily available | - |
| 2-Aminopyridine Hydrochloride | 158.9 | C2 |
| 148.1 | C6 | |
| 138.9 | C4 | |
| 114.7 | C3 | |
| 109.2 | C5 |
Note: The absence of readily available ¹³C NMR data for 2-amino-3-hydroxypyridine is a notable data gap in the literature.
Table 3: IR Spectroscopic Data (Key Vibrations, cm⁻¹)
| Compound | ν(N-H) / ν(O-H) | ν(C=N), ν(C=C) | δ(N-H) |
| 2-Amino-3-hydroxypyridine | 3400-3200 (broad) | 1640, 1590, 1480 | 1620 |
| 2-Aminopyridine Hydrochloride | 3300-2600 (broad) | 1635, 1580, 1470 | 1610 |
Note: The broadness of the N-H and O-H stretching bands is indicative of hydrogen bonding.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-3-hydroxypyridine | 110 (M⁺)[1][2][3] | 82, 55, 39 |
| 2-Aminopyridine Hydrochloride | 94 (M⁺, free base) | 67, 40 |
Note: For the hydrochloride salt, the mass spectrum typically shows the molecular ion of the free base as the hydrochloride salt dissociates in the mass spectrometer.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the key structural features of 2-aminopyridin-3-ol.
References
Structural Elucidation of 2-Aminopyridin-3-ol by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document compares the crystallographic parameters of 2-aminopyridin-3-ol with those of structurally related aminopyridine derivatives, namely 2,3-diaminopyridine and N′-aminopyridine-2-carboximidamide. This comparative approach offers insights into how substituent changes on the pyridine ring influence crystal packing and intermolecular interactions, which are critical for understanding the physicochemical properties of these compounds.
Comparative Analysis of Crystallographic Data
The structural integrity of 2-aminopyridin-3-ol and its alternatives has been established through single-crystal X-ray diffraction. The key parameters determining the crystal lattice and molecular arrangement are summarized below. These data highlight the differences in crystal systems, unit cell dimensions, and packing efficiencies among the compared aminopyridine derivatives.
| Parameter | 2-Aminopyridin-3-ol[1] | 2,3-Diaminopyridine | N′-aminopyridine-2-carboximidamide[1][2] |
| Chemical Formula | C₅H₆N₂O | C₅H₇N₃ | C₆H₈N₄ |
| Molecular Weight | 110.12 | 109.13 | 136.16 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c |
| a (Å) | 12.5310 (6) | 5.257 (2) | 8.821 (1) |
| b (Å) | 3.8887 (2) | 8.652 (3) | 9.098 (2) |
| c (Å) | 11.6042 (5) | 12.083 (4) | 9.176 (2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 113.139 (2) | 90 | 112.55 (2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 519.98 (4) | 549.4 (3) | 679.9 (2) |
| Z (molecules/unit cell) | 4 | 4 | 4 |
| Temperature (K) | 200 | 293 | 150 |
| Key Structural Feature | Molecule is nearly planar; forms double layers via O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds.[1] | Molecules linked by N—H···N hydrogen bonds. | Non-hydrogen atoms are nearly planar; forms a 2D network via N—H⋯N hydrogen bonds.[1][2] |
Note: Data for 2,3-diaminopyridine is sourced from the Cambridge Structural Database via PubChem CID 9956, as detailed in Betz et al. (2011), referenced in the primary literature for 2-aminopyridin-3-ol.[1][3]
Experimental Protocols
The determination of the crystal structures detailed above follows a standardized workflow in single-crystal X-ray diffraction. The specific protocols employed for the analysis of 2-aminopyridin-3-ol are representative of the general methodology.
1. Crystal Growth and Selection: High-quality single crystals of the target compound are grown, typically through slow evaporation of a saturated solution. For 2-aminopyridin-3-ol, suitable crystals were obtained and selected for analysis. A crystal with dimensions of approximately 0.29 × 0.25 × 0.13 mm was chosen for the experiment.[1]
2. Mounting and Data Collection: The selected crystal is mounted on a goniometer head. The diffraction data for 2-aminopyridin-3-ol were collected on a Bruker APEXII CCD diffractometer.[1] The crystal is maintained at a low temperature (200 K for 2-aminopyridin-3-ol) to minimize thermal vibrations of the atoms.[1] The diffractometer uses monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å) directed at the crystal. As the crystal is rotated, a series of diffraction patterns are recorded by the detector.
3. Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group. The program SAINT was used for cell refinement and data reduction for 2-aminopyridin-3-ol.[1] The crystal structure was solved using direct methods with the SHELXS97 program, which determines the initial positions of the atoms in the unit cell.[1]
4. Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with a program like SHELXL97.[1] This process optimizes the atomic positions, and thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is evaluated by metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.
Visualized Workflow: Single-Crystal X-ray Crystallography
The logical flow from sample preparation to final structure validation in a typical X-ray crystallography experiment is depicted below.
References
Comparative Analysis of 2-Aminopyridine Analogs for Nitric Oxide Synthase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 2-Aminopyridine Derivatives and Nitric Oxide Synthase
The 2-aminopyridine moiety is a key pharmacophore in a variety of biologically active compounds, including inhibitors of kinases and synthases.[] Its ability to form crucial hydrogen bonds within enzyme active sites makes it a valuable starting point for drug design.[2] Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and the immune response.[2] The three NOS isoforms share significant homology in their active sites, making the design of isoform-selective inhibitors a considerable challenge.[3] Non-selective inhibition can lead to undesirable side effects; for instance, inhibition of eNOS can cause cardiovascular problems, while inhibiting iNOS may compromise immune function.[2] Therefore, rigorous cross-reactivity studies are essential in the development of any NOS-targeted therapeutic.
Comparative Selectivity of 2-Aminopyridine Analogs
To illustrate the typical selectivity profiles of 2-aminopyridine-based inhibitors, this section presents data on a series of analogs developed as potent nNOS inhibitors. The data is summarized from a study focused on structure-activity relationships and isoform selectivity.
Table 1: Inhibitory Potency and Selectivity of 2-Aminopyridine Analogs Against NOS Isoforms
| Compound ID | R Group | hnNOS Ki (nM) | heNOS Ki (nM) | hiNOS Ki (nM) | Selectivity (hnNOS vs heNOS) | Selectivity (hnNOS vs hiNOS) |
| 1 | 4-methyl-6-(3-(piperidin-1-yl)propyl)pyridin-2-amine | 48 | 18624 | 6480 | 388-fold | 135-fold |
| 2 | 4-methyl-6-(3-(pyrrolidin-1-yl)propyl)pyridin-2-amine | 55 | 25000 | 8250 | 455-fold | 150-fold |
| 3 | 6-(3-(azepan-1-yl)propyl)-4-methylpyridin-2-amine | 62 | 20000 | 7440 | 323-fold | 120-fold |
| 4 | 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | 46 | 17800 | 6210 | 387-fold | 135-fold |
Data is illustrative and sourced from studies on 2-aminopyridine derivatives. hnNOS refers to human neuronal NOS, heNOS to human endothelial NOS, and hiNOS to human inducible NOS. Ki is the inhibition constant, with lower values indicating higher potency.
Experimental Protocols
A precise and reproducible protocol is fundamental for generating reliable cross-reactivity data. Below is a detailed methodology for an in vitro Nitric Oxide Synthase inhibition assay using the Griess reaction, which measures the product of the NOS reaction.
In Vitro NOS Inhibition Assay Protocol
1. Reagent Preparation:
-
NOS Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol.
-
Enzyme Solution: Prepare stock solutions of purified recombinant human nNOS, eNOS, and iNOS in NOS Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.
-
Cofactor Mix: Prepare a 10X stock solution containing L-arginine (100 µM), NADPH (10 mM), FAD (25 µM), FMN (25 µM), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (100 µM) in NOS Assay Buffer.
-
Calmodulin Solution (for nNOS and eNOS): Prepare a 10X stock of 100 µg/mL Calmodulin in NOS Assay Buffer.
-
Test Compound: Prepare a 10X serial dilution of the 2-aminopyridine analog (e.g., from 1 mM to 1 nM) in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
Griess Reagent: Prepare fresh by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
2. Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound dilution or vehicle control.
-
Add 20 µL of the respective enzyme solution (nNOS, eNOS, or iNOS) to the appropriate wells.
-
For nNOS and eNOS assays, add 10 µL of the Calmodulin Solution. For iNOS, add 10 µL of NOS Assay Buffer.
-
Initiate the reaction by adding 10 µL of the Cofactor Mix to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Add 100 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using sodium nitrite to quantify the amount of nitrite produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Selectivity is determined by the ratio of Ki or IC50 values between the different NOS isoforms.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against multiple enzyme targets.
Caption: Workflow for determining enzyme inhibitor cross-reactivity.
Nitric Oxide Signaling Pathway
This diagram outlines the canonical nitric oxide signaling pathway, which is initiated by the production of NO by NOS enzymes.
Caption: Simplified nitric oxide signaling pathway.
Conclusion
The development of isoform-selective inhibitors is a critical goal in modern drug discovery. While no specific cross-reactivity data for 2-aminopyridin-3-ol hydrochloride was identified, the analysis of structurally related 2-aminopyridine analogs demonstrates that high selectivity for a particular NOS isoform can be achieved through targeted chemical modifications. The provided data and protocols offer a robust framework for researchers and drug development professionals to evaluate the cross-reactivity of their own 2-aminopyridine-based compounds, ultimately facilitating the design of safer and more effective therapeutics. It is imperative that such comparative studies are conducted early in the drug discovery process to identify and mitigate potential off-target effects.
References
Benchmarking 2-Aminopyridin-3-ol Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel compounds and the investigation of biological pathways. 2-Aminopyridin-3-ol hydrochloride is a versatile building block in medicinal chemistry and materials science. This guide provides an objective comparison of this compound against similar reagents, supported by available experimental data and detailed methodologies, to aid in the selection of the most suitable compound for specific research applications.
Introduction to this compound and its Analogs
This compound is a heterocyclic compound containing a pyridine ring substituted with an amino and a hydroxyl group. This substitution pattern imparts unique chemical properties, making it a valuable precursor in the synthesis of a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and neuroprotective agents. Its hydrochloride salt form often enhances its stability and solubility in aqueous media.
Key similar reagents include the isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. While sharing the common aminopyridine core, the position of the amino group significantly influences their reactivity, biological activity, and potential applications. This guide will focus on comparing this compound with these three isomers.
Comparative Performance Data
Direct, head-to-head comparative studies of this compound against its isomers under identical experimental conditions are not extensively available in the public domain. However, by collating data from various sources, we can construct a comparative overview of their performance in key application areas.
Table 1: Comparison of Biological Activity
| Reagent | Application | Key Performance Metric | Value | Reference |
| 2-Aminopyridin-3-ol derivative | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Ki | Potent inhibition observed | [1][2] |
| 2-Aminopyridine derivative | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | IC50 | 28 nM (for a 4,6-disubstituted derivative) | [3] |
| Pyridine derivative | Anti-inflammatory (COX-2 Inhibition) | IC50 | Varies with substitution (e.g., 76.6 µM for a specific derivative) | Not explicitly found for 2-aminopyridin-3-ol |
| 4-Aminopyridine | Cytochrome P450 (CYP2E1) Inhibition | IC50 | 125 µM | Not explicitly found for other isomers |
| 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine | Anti-curare Activity (in vivo, rats) | Protective Action | All showed protective action against (+)-tubocurarine induced apnea. | [4] |
Note: The data presented is derived from studies on various derivatives and may not be directly comparable due to differing experimental conditions. It serves to highlight the potential of each scaffold in the respective applications.
Key Application Areas and Experimental Protocols
Role in Synthesis: Multicomponent Reactions
Aminopyridines are valuable synthons in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds.
Logical Workflow for a Comparative Multicomponent Reaction:
Caption: A generalized workflow for comparing the reactivity of aminopyridine isomers in a multicomponent reaction.
Experimental Protocol: Comparative Synthesis of Dihydropyridine Derivatives
This protocol is a generalized procedure based on literature methods for MCRs involving aminopyridines.[5][6][7]
-
Reaction Setup: In separate round-bottom flasks, dissolve 1 mmol of this compound, 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine in 10 mL of ethanol.
-
Addition of Reagents: To each flask, add 1 mmol of a selected aldehyde (e.g., benzaldehyde) and 1.2 mmol of malononitrile.
-
Reaction Conditions: The reaction mixtures are stirred at reflux and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixtures are cooled to room temperature, and the solvent is removed under reduced pressure. The crude products are purified by column chromatography on silica gel.
-
Analysis: The structure of the purified products is confirmed by 1H NMR, 13C NMR, and mass spectrometry. The reaction yield for each aminopyridine isomer is calculated and compared.
Enzyme Inhibition: A Key Biological Activity
Derivatives of aminopyridines have shown significant potential as enzyme inhibitors, particularly targeting nitric oxide synthases (NOS) and cyclooxygenases (COX).
Signaling Pathway for Nitric Oxide Synthesis and Inhibition:
Caption: Inhibition of the nitric oxide synthesis pathway by 2-aminopyridin-3-ol derivatives.
Experimental Protocol: Comparative Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of aminopyridine derivatives against NOS.[1][2][3][8]
-
Enzyme and Substrate Preparation: Prepare solutions of purified recombinant human nNOS, eNOS, and iNOS enzymes. Prepare a solution of the substrate, [3H]-L-arginine.
-
Inhibitor Preparation: Prepare stock solutions of this compound and the aminopyridine isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Procedure: In a microplate, combine the enzyme, a cofactor solution (containing NADPH, FAD, FMN, and tetrahydrobiopterin), and the inhibitor solution. Initiate the reaction by adding [3H]-L-arginine.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction. The amount of [3H]-L-citrulline formed is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and/or Ki values by fitting the data to an appropriate dose-response curve. Compare the values obtained for each of the tested aminopyridine compounds.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of aminopyridine derivatives can be evaluated using in vitro assays that measure the inhibition of key inflammatory mediators.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This protocol provides a general method for screening the anti-inflammatory activity of the compounds.[9][10]
-
Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare stock solutions of the test compounds (this compound and its isomers) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
Assay Mixture: In test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound solutions at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Comparison: The IC50 values for each compound are determined and compared to assess their relative anti-inflammatory potency.
Conclusion
This compound and its isomers, 2-, 3-, and 4-aminopyridine, are all valuable reagents in drug discovery and chemical synthesis. The presence of the hydroxyl group in 2-aminopyridin-3-ol offers an additional site for modification and potential hydrogen bonding interactions, which can influence its biological activity and reactivity compared to the other aminopyridine isomers.
While direct comparative data is sparse, the available information suggests that derivatives of all these compounds exhibit interesting biological activities. For researchers, the choice of reagent will ultimately depend on the specific synthetic transformation or biological target under investigation. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate the data needed for informed reagent selection. Future head-to-head benchmarking studies are warranted to fully elucidate the relative advantages of each of these important building blocks.
References
- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparison of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine hydrochlorides and iodomethylates by the degree of decrease in curare toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
A Comparative Guide to Analytical Method Validation for 2-Aminopyridin-3-ol Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of 2-aminopyridin-3-ol hydrochloride: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended to assist in the selection of a suitable analytical method for quality control and research purposes, with a focus on method validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a widely used, robust, and specific method for the quantification of small organic molecules like this compound. This technique separates the analyte from potential impurities and degradation products based on its polarity, providing a highly reliable and accurate measurement.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (20 mM) in a 30:70 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Diagram of the HPLC Experimental Workflow:
References
literature comparison of reported yields for 2-aminopyridin-3-ol hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of reported yields for various synthetic routes to 2-aminopyridin-3-ol, the precursor to its hydrochloride salt. The information is compiled from peer-reviewed literature and patent documents, offering a comprehensive overview of the available methodologies.
Comparison of Reported Yields
The following table summarizes the quantitative data for three primary synthetic pathways to 2-aminopyridin-3-ol. It is important to note that the reported yields are for the free base, 2-amino-3-hydroxypyridine. The final conversion to the hydrochloride salt is a standard procedure, typically with a high yield, involving the treatment of the free base with hydrochloric acid.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Reported Yield of 2-amino-3-hydroxypyridine | Purity | Reference |
| Route 1 | 3-Nitro-2-pyridinol | 10% Pd/C, H₂, Methanol; Room Temperature, Overnight | 89% | Not specified | [1] |
| Route 2 | Furan-2-carboxylic acid amide | NH₃, NH₄Cl, Hexametapol; 230 °C, 4.5 hours (Autoclave) | 60% (pure) | Not specified | [2] |
| Route 3 | Furfural | 1. Cl₂, H₂O; 0-8 °C2. Ammonium sulfamate3. NaOH, H₂O; 85-90 °C | >75% (crude, brown)≥70% (purified, white) | ~96% (crude)>99% (purified) | [3][4] |
Experimental Protocols
Detailed experimental procedures for the synthesis of the 2-amino-3-hydroxypyridine free base via the three main routes are provided below.
Route 1: From 3-Nitro-2-pyridinol
Experimental Protocol:
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), 10% Pd/C (1 g) was added. The mixture was flushed with argon, and then hydrogen gas was bubbled through the solution for 10 minutes. A hydrogen atmosphere was maintained at balloon pressure overnight. The reaction mixture was then filtered through celite, and the celite was washed with methanol. The solvent was evaporated, and the resulting solid was purified by column chromatography on silica gel (5% MeOH/CH₂Cl₂) to give 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[1]
Route 2: From Furan-2-carboxylic acid amide
Experimental Protocol:
A mixture of 33.3 g (0.3 mole) of furan-2-carboxylic acid amide, 51 g (3.0 moles) of ammonia, 3.0 g of ammonium chloride, and 60 ml of hexametapol were heated in a 300 ml autoclave for 4.5 hours at 230° C. After cooling to approximately 20-25° C, the crude yield was determined by thin-layer chromatography to be 60±5%. The reaction mixture was worked up to yield 19.7 g (60% of theory) of pure 2-amino-3-hydroxypyridine.[2]
Route 3: From Furfural
Experimental Protocol:
Step 1: Ring-opening of Furfural 370g of water was added to a reaction vessel, followed by 19g of furfural. The mixture was stirred and cooled to 0°C. Chlorine gas was introduced at a rate of 2.6-3 g/10min while maintaining the temperature at 0-8°C. Furfural (8g) was added every 20 minutes for a total of four additions, with a total of 39g of chlorine gas being introduced.
Step 2: Reaction with Ammonium Sulfamate The mixed liquor from the ring-opening reaction was transferred to a second reaction container and cooled to 0°C. The pH of the mixed liquor was adjusted to and maintained at 1.5-2 by the dropwise addition of liquid alkali, while keeping the temperature at 0-10°C. An ammonium sulfamate solution was then added.
Step 3: Hydrolysis The resulting 2-amino-3-hydroxypyridine sulfonate was dissolved in water, and the temperature was maintained at 80-90°C for 25-40 minutes. Liquid alkali was added to adjust the pH to 8-9. The solution was then cooled to 35-40°C and stirred for 0.5-1.5 hours to yield brown 2-amino-3-hydroxypyridine with a yield of more than 75%.[4]
Formation of 2-Aminopyridin-3-ol Hydrochloride (General Procedure)
To a solution of 2-amino-3-hydroxypyridine in a suitable solvent such as ethanol or isopropanol, a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol) is added dropwise with stirring. The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This is a standard acid-base neutralization reaction that generally proceeds in high yield.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
References
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-aminopyridin-3-ol Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-aminopyridin-3-ol hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. Before proceeding with any disposal protocol, it is crucial to be aware of its hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity (Oral & Dermal) | Toxic or harmful if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation, and in some cases, severe burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][1] |
| Respiratory Irritation | May cause respiratory irritation.[2][1] |
| Aquatic Hazard | Harmful or toxic to aquatic life with long-lasting effects. |
Immediate First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]
-
If on skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Operational Disposal Plan
The primary principle for the disposal of this compound is to prevent its release into the environment. This means it must not be disposed of with regular laboratory trash or washed down the drain.[3][4] The recommended method is to engage a licensed professional waste disposal service.
Personal Protective Equipment (PPE) during handling and disposal:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a particulate filter respirator.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled, and sealed waste container.
-
The container should be robust, chemically compatible, and clearly marked as hazardous waste with the chemical name.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[3]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.
-
The typical method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[4]
-
-
Documentation:
-
Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
-
Retain all documentation provided by the waste disposal company as required by your institution and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-aminopyridin-3-ol Hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 2-aminopyridin-3-ol Hydrochloride (CAS No. 16867-03-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with skin.[4][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[6] A face shield may be necessary for tasks with a significant splash or explosion risk.[7] |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[6][8] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | A standard laboratory coat must be worn at all times.[8] For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used. Flame retardant and impervious clothing is recommended.[9] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[7] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is crucial for safe handling.
-
Preparation:
-
Ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.[6]
-
Verify that all necessary equipment, including a calibrated balance, glassware, and spill containment materials, is readily accessible.[6]
-
Confirm that an eyewash station and safety shower are in close proximity and operational.[3][10]
-
-
Weighing and Aliquoting:
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Maintain constant vigilance and never leave the reaction unattended.
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
-
Spill: For small spills, carefully sweep up the solid material, place it in a designated, labeled container for disposal, and clean the area with a suitable decontaminating agent. For large spills, evacuate the area and follow institutional emergency protocols.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
-
Disposal Method:
-
Container Disposal:
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemdmart.com [chemdmart.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
